molecular formula C24H23N7O3S B1139225 ON 146040 CAS No. 1404231-34-0

ON 146040

Cat. No.: B1139225
CAS No.: 1404231-34-0
M. Wt: 489.55
Attention: For research use only. Not for human or veterinary use.
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Description

ON 146040 is the first dual PI3K and BCR-ABL inhibitor that targets the STAT3 and STAT5 pathways;  inhibits PI3K α/δ isoforms with IC50 of 14/20 nM.IC50 value: 14/20 nM(PI3K α/δ) [1]Target: PI3K/Bcr-Abl inhibitorthis compound was highly potent in killing hematologic tumor cells with IC50 values in the 150 to 1,000 nM range. In biochemical testing, this compound inhibited PI3K α/δ isoforms (IC50 ≈ 14 and 20 nM, respectively) without having a major effect on β/γ isoforms (IC50 ≈ 3 and 1 μM, respectively). This compound was also found to inhibit Abl1 and several mutant versions of this kinase (IC50 < 150 nM), although the compound was not found to be active against the T315I mutant. Following treatment with this compound, STAT3 and STAT5 phosphorylation were down-regulated in leukemia and myeloma cells.

Properties

IUPAC Name

(7Z)-2-[4-(4-methylpiperazin-1-yl)anilino]-7-[(4-nitrophenyl)methylidene]-5H-pyrimido[4,5-b][1,4]thiazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N7O3S/c1-29-10-12-30(13-11-29)18-8-4-17(5-9-18)26-24-25-15-20-23(28-24)35-21(22(32)27-20)14-16-2-6-19(7-3-16)31(33)34/h2-9,14-15H,10-13H2,1H3,(H,27,32)(H,25,26,28)/b21-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCHFYZACODWAI-STZFKDTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C(=N3)SC(=CC5=CC=C(C=C5)[N+](=O)[O-])C(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C(=N3)S/C(=C\C5=CC=C(C=C5)[N+](=O)[O-])/C(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Description of the Pratt & Whitney TAM 146040 Panel

Author: BenchChem Technical Support Team. Date: November 2025

Based on the information available, the "Pratt & Whitney TAM 146040 panel" is a registered trade name for a device used in the field of non-destructive testing (NDT), specifically for liquid penetrant inspection. It is not a tool or product used in biological research, drug development, or any life science application.

Therefore, it is not possible to provide an in-depth technical guide or whitepaper on this topic for an audience of researchers, scientists, and drug development professionals. The core requirements of the request, including data on signaling pathways and related experimental protocols, are not applicable to this industrial tool.

For clarity, the following is a description of the Pratt & Whitney TAM 146040 panel based on its actual application in the aerospace and industrial testing industries.

The TAM 146040 panel is a standardized test piece used to monitor the performance of a liquid penetrant inspection system.[1] This method is employed to detect surface-breaking defects in non-porous materials. The panel is a critical tool for ensuring the reliability and consistency of the penetrant inspection process.

Function and Purpose:

The primary purpose of the TAM panel is to provide a daily verification of the entire penetrant processing system.[1] It helps to ensure that all steps, including the application of the penetrant, emulsifier (if used), and developer, are functioning correctly.[1] A significant change in the system's performance, which could lead to flawed parts being incorrectly approved, can be detected by observing the indications on the panel.[1] It is important to note that the TAM panel is designed to monitor for sudden changes in the system and is not used to measure the sensitivity of the penetrant itself.[1]

Physical Characteristics:

The panel is typically a 4-inch by 6-inch rectangular plate made of stainless steel, approximately 0.085 inches thick.[1] One side of the panel has a strip of heavy chrome plating which contains five "starburst" crack patterns of progressively smaller sizes.[1] The other part of the front surface is grit-blasted to a uniform roughness, which is used to evaluate the removal of excess penetrant from the background.[1]

Specification Description
Material Stainless Steel
Dimensions 4 inches x 6 inches
Thickness 0.085 inches
Features - Heavy chrome plating on one portion of a side.- Five evenly spaced, progressively smaller "starburst" crack patterns within the chrome plating.- A grit-blasted surface for background evaluation.

Operational Use:

The TAM panel is processed along with the parts being inspected. The inspector then observes the indications on the panel and compares them to a baseline established with fresh, unused penetrant materials.[1] The number and quality of the visible crack indications are recorded. Any deviation from the baseline indicates a potential issue with the penetrant system, such as contamination of the materials or a shift in processing parameters.[2]

Workflow for System Performance Check

The following diagram illustrates the general workflow for using a TAM 146040 panel to perform a system performance check.

G cluster_0 Preparation cluster_1 Daily Process Verification cluster_2 Analysis & Action start Start: Obtain TAM Panel baseline Establish Baseline (with fresh materials) process_panel Process TAM Panel with production materials apply_penetrant 1. Apply Penetrant process_panel->apply_penetrant remove_excess 2. Remove Excess Penetrant apply_penetrant->remove_excess apply_developer 3. Apply Developer remove_excess->apply_developer inspect_panel 4. Inspect Panel under appropriate lighting apply_developer->inspect_panel compare Compare indications to baseline inspect_panel->compare decision Indications match baseline? compare->decision pass System OK Continue Inspection decision->pass Yes fail System Failure Investigate & Correct decision->fail No

Workflow for a daily penetrant system performance check using a TAM panel.

References

The TAM Panel: A Technical Guide to System Performance Monitoring in Liquid Penetrant Inspection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Test and Monitoring (TAM) panel, a critical tool for ensuring the reliability and consistency of liquid penetrant inspection (LPI) systems. While seemingly divergent from the typical purview of drug development, the principles of standardized system performance verification are universal across scientific disciplines where high-quality, reproducible data is paramount. This document details the purpose, specifications, and operational protocols of the TAM panel, offering a comprehensive resource for professionals dedicated to rigorous quality control.

Introduction: The Imperative of Process Control in Non-Destructive Testing

Liquid penetrant inspection is a widely utilized non-destructive testing (NDT) method for detecting surface-breaking discontinuities in a variety of materials. The efficacy of this method is contingent upon the proper functioning of the entire penetrant processing system. A significant, unnoticed shift in the operational parameters or chemical conditions of the system could lead to the failure to detect critical flaws, potentially resulting in catastrophic failures of the components under examination.

The TAM panel serves as a known defect standard, providing a rapid and reliable means to verify that all stages of a penetrant processing system are functioning correctly. Its primary purpose is to monitor the system for any sudden changes, not to evaluate the sensitivity of the penetrant materials themselves. Regular use of a TAM panel, as specified in standards such as ASTM E1417 and AMS 2647, is a cornerstone of a robust quality assurance program in NDT.

Physical and Functional Specifications of the TAM Panel

The TAM panel is a meticulously engineered tool, typically manufactured to the specifications of Pratt & Whitney TAM 146040. While minor variations exist between manufacturers, the core design features remain consistent.

Panel Construction and Features

A standard TAM panel is a stainless steel plate, typically measuring 4 by 6 inches with a thickness of approximately 0.085 to 0.090 inches. One half of the panel's test surface is coated with a thin layer of hard chrome plating. This chromed section contains five "starburst" crack patterns of progressively smaller size. The other half of the panel is grit-blasted to a uniform roughness, which is used to evaluate the washability of the penetrant and the level of background fluorescence.

It is crucial to note that no two TAM panels are identical; variations in chrome plating thickness and residual stresses result in unique crack patterns for each panel.

Quantitative Specifications

The critical parameters of a TAM panel are subject to tight manufacturing controls. The following tables summarize the key quantitative specifications.

Table 1: General TAM Panel Specifications

ParameterSpecification
MaterialStainless Steel
Dimensions4 inches x 6 inches (approx. 102 mm x 153 mm)
Thickness0.085 - 0.090 inches (approx. 2.16 - 2.29 mm)
Chrome Plating Thickness~0.003 inches (0.0762 mm)
Grit Blasted Surface Roughness (Ra)~2.0 µm

Table 2: Nominal Indication Sizes for a Representative TAM Panel (Test Panel Nr-5 acc. to TAM 146040)

Indication NumberNominal Maximum Size of Indication (mm)
14.57 - 6.35
23.18 - 4.34
31.91 - 2.36
41.17 - 1.57
50.38 - 0.79

Experimental Protocols for TAM Panel Utilization

The effective use of a TAM panel requires strict adherence to standardized procedures for both the inspection process and subsequent cleaning. These protocols are designed to ensure the reproducibility of results and the longevity of the panel.

Establishing a Baseline

Before a TAM panel is put into routine use, a baseline must be established for each specific penetrant system. This is achieved by processing the clean panel with fresh, unused penetrant, emulsifier (if applicable), and developer, following the exact parameters of the production line. The resulting indications—their number, brightness, and the appearance of the grit-blasted background—are documented, often with a full-size photograph. This baseline serves as the reference against which all subsequent daily system performance checks are compared.

Daily System Performance Check: An Experimental Workflow

The daily system performance check should be conducted at the beginning of each work shift to verify the system's readiness. The following is a detailed protocol for a water-washable, fluorescent penetrant system.

Materials:

  • TAM Panel

  • In-use water-washable fluorescent penetrant

  • In-use developer

  • Water source with controlled pressure and temperature

  • Drying oven

  • UV-A light source

  • Lint-free cloths

Procedure:

  • Pre-Cleaning Verification: Ensure the TAM panel is clean and dry before use.

  • Penetrant Application: Apply the in-use penetrant to the entire surface of the TAM panel via spraying, brushing, or immersion.

  • Dwell Time: Allow the penetrant to dwell on the panel surface for a minimum of 10 minutes.

  • Excess Penetrant Removal (Rinsing): Rinse the panel with a coarse water spray. The water pressure should not exceed 40 psi, and the water temperature should be controlled. The distance from the nozzle to the panel should be at least 30 cm.

  • Drying: Dry the panel in an oven at a temperature not exceeding 71°C (160°F).

  • Developer Application: Apply a light, even coat of developer to the panel surface.

  • Development Time: Allow a minimum of 10 minutes for the developer to act.

  • Inspection: Inspect the panel under a UV-A light in a darkened area. The ambient visible light should not exceed 2 foot-candles (21.5 lux). The UV-A lamp should provide a minimum of 1000 µW/cm² at the examination surface.

  • Evaluation: Compare the number and brightness of the visible starburst indications and the background fluorescence on the grit-blasted portion to the established baseline. Any significant deviation warrants an investigation into the penetrant system.

Post-Inspection Cleaning Protocols

Proper cleaning of the TAM panel after each use is critical to prevent the clogging of the fine cracks and to ensure the accuracy of future tests.

Table 3: Standard Solvent Cleaning Procedure

StepParameterSpecification
1. Initial RinseWater Spray Pressure25 ± 5 psi
Water Temperature25 ± 5 °C (77 ± 10 °F)
Distance from Panel~18 inches
Duration30 seconds
2. DryingOven Temperature60 ± 5 °C (140 ± 10 °F)
Duration20 minutes
3. Solvent ImmersionSolventIsopropyl alcohol or acetone
Duration10 minutes
4. Final DryingMethodAir dry
5. VerificationInspectionUnder UV light to confirm cleanliness

Table 4: Heavy-Duty Alkaline Cleaning Procedure

StepParameterSpecification
1. Ultrasonic CleaningSolution20% MagnaVu® Alkaline Cleaner in DI Water
Temperature60 ± 5 °C (140 ± 10 °F)
DurationAt least 10 minutes
2. RinsingWater Spray Pressure25 ± 5 psi
Water Temperature25 ± 5 °C (77 ± 10 °F)
Distance from Panel~18 inches
Duration90 seconds
3. Solvent RinseSolventAcetone
4. DryingOven Temperature60 ± 5 °C (140 ± 10 °F)
Duration20 minutes
5. VerificationInspectionUnder UV light to confirm cleanliness

Visualizing the Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationships inherent in the use of a TAM panel.

G cluster_prep Preparation cluster_process Processing cluster_eval Evaluation start Start clean_panel Ensure Panel is Clean and Dry start->clean_panel apply_penetrant Apply Penetrant clean_panel->apply_penetrant dwell Dwell Time (min. 10 mins) apply_penetrant->dwell rinse Rinse Excess Penetrant dwell->rinse dry Dry Panel rinse->dry apply_developer Apply Developer dry->apply_developer develop Development Time (min. 10 mins) apply_developer->develop inspect Inspect under UV-A Light develop->inspect compare Compare to Baseline inspect->compare investigate Investigate System Deviation compare->investigate Deviation accept System OK compare->accept No Deviation

Caption: Experimental workflow for a daily system performance check using a TAM panel.

G cluster_inputs System Inputs cluster_outputs Observable Outputs cluster_conclusion Conclusion tam_panel TAM Panel (Known Defect Standard) indications Number & Brightness of Indications tam_panel->indications background Background Fluorescence tam_panel->background penetrant Penetrant Quality penetrant->indications emulsifier Emulsifier Performance emulsifier->background developer Developer Condition developer->indications process_params Process Parameters (Time, Temp, Pressure) process_params->indications process_params->background system_performance Overall System Performance indications->system_performance background->system_performance

Conclusion

The TAM panel is an indispensable tool for maintaining the integrity of liquid penetrant inspection systems. Its standardized design and the associated rigorous protocols for its use provide a reliable method for the daily verification of system performance. For researchers, scientists, and professionals in fields such as drug development, where the quality and consistency of analytical methods are non-negotiable, the principles embodied by the TAM panel—the use of known standards to monitor system performance—offer a valuable paradigm for ensuring data integrity. By integrating such process control measures, the reliability of experimental outcomes can be significantly enhanced, reinforcing the foundation of scientific inquiry.

A Comprehensive Technical Guide to the Sherwin PSM-5 TAM Panel (146040-2-GRIT): A Standardized Surface for Nondestructive Evaluation and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Sherwin PSM-5 TAM Panel, specifically the 146040-2-GRIT model, is a highly standardized test surface primarily designed for monitoring the performance of liquid penetrant inspection systems.[1][2][3][4] While its roots are firmly in industrial non-destructive testing (NDT) for aerospace and manufacturing sectors, the panel's precisely controlled surface characteristics and known defects offer significant potential for researchers, scientists, and drug development professionals.[5] This guide provides a detailed technical overview of the panel, its specifications, and standardized protocols for its use, reframed for a scientific and research audience. The controlled nature of the panel makes it an excellent candidate for studies involving surface chemistry, material deposition, cleaning validation, and the development of novel detection methodologies.

Core Principles and Applications

The PSM-5 TAM panel serves as a "known defect standard," providing a consistent and repeatable benchmark to assess the efficacy of liquid penetrant testing processes.[3] This methodology is crucial for ensuring the safety and reliability of critical components by detecting surface-breaking discontinuities such as cracks, porosity, and laps.[6][7] The panel is designed to comply with stringent industry standards, including Pratt & Whitney P/N TAM 146040, ASTM E1417, and the superseded MIL-STD-6866.[5][8][9]

For the research community, the PSM-5 panel can be conceptualized as a standardized substrate with engineered micro-flaws. This opens up possibilities for its use in:

  • Surface Chemistry Studies: Investigating the interaction of novel chemical compounds with metallic and chrome-plated surfaces.

  • Development of Detection Methods: Serving as a ground-truth standard for the development and validation of new imaging and sensor technologies for surface defect detection.

  • Cleaning Validation: Establishing and verifying the effectiveness of cleaning protocols for removing trace materials from surfaces with complex topographies.

  • Material Deposition Research: Studying the deposition and adhesion of thin films and coatings on a surface with both smooth and rough domains.

Physical and Technical Specifications

The Sherwin PSM-5 TAM Panel (146040-2-GRIT) is a stainless steel plate with distinct surface features designed for comprehensive system performance checks.[1][2] The panel is divided into two primary sections: a chrome-plated strip with induced cracks and a grit-blasted area to assess wash characteristics.[1][2]

ParameterSpecificationSource(s)
Part Number 146040-2-GRIT[1][8]
Base Material Stainless Steel[1][2][3]
Overall Dimensions 4 inches x 6 inches (10.16 cm x 15.24 cm)[1][2][3]
Thickness 0.090 inches (2.29 mm)[1][2][3]
Chrome-Plated Strip A strip running the length of one side of the panel.[1][2]
Chrome Strip Finish Lightly grit blasted to create a dull surface.[1][2][8]
Defect Type Five starburst-shaped crack centers of varying sizes.[1][2]
Defect Spacing Evenly spaced along the chrome-plated strip.[1][8]
Washability Test Area An area of "medium roughness" adjacent to the chrome strip.[1][8]
Induced Defect Dimensions

The five crack centers are designed to be progressively smaller, challenging penetrant systems of varying sensitivities.[2][3]

Defect CenterApproximate DiameterVisibilitySource(s)
Largest 1/4 inch (6.35 mm)Readily visible with low sensitivity penetrants.[2][3]
Second Largest 5/32 inch (3.97 mm)[2][3]
Third Largest 3/32 inch (2.38 mm)[2][3]
Fourth Largest 1/16 inch (1.59 mm)[2][3]
Smallest 1/32 inch (0.79 mm)Difficult to observe even with high sensitivity materials.[2][3]

Experimental Protocols

The primary experimental use of the PSM-5 TAM panel is the daily performance check of a liquid penetrant inspection system.[3] This protocol is designed to detect sudden changes in the performance of the penetrant, emulsifier, developer, and wash stages.[3][10]

I. Panel Preparation and Baseline Establishment
  • Panel Designation: For rigorous process control, two panels are typically used: a "working panel" for daily checks and a "master panel" for validation.[1][2]

  • Initial Cleaning: Before its first use, and after each subsequent use, the panel must be thoroughly cleaned. A recommended procedure involves soaking in a volatile solvent like isopropyl alcohol for at least four hours.[1][11] For more intensive cleaning, a weak detergent solution can be used with a soft bristle brush, followed by a water rinse and then the solvent soak.[1]

  • Drying: The panel must be completely dry before applying the penetrant. This can be achieved by air drying or in a drying oven at a controlled temperature.[11][12] Residual solvent can prevent the penetrant from entering the cracks.[10][13]

  • Baseline Establishment: A new panel should be processed with fresh, unused penetrant materials to establish a baseline. The resulting indications should be photographed to create a visual reference for future comparisons.[5]

II. Liquid Penetrant Processing

The following steps outline a generic liquid penetrant process. Specific parameters such as dwell times and temperatures should be determined by the specific materials and application.

  • Penetrant Application: Apply the liquid penetrant to the surface of the panel, ensuring complete coverage of the chrome-plated and grit-blasted areas. The penetrant is allowed to "dwell" on the surface for a specified period to allow it to seep into the cracks through capillary action.[7]

  • Excess Penetrant Removal: After the dwell time, the excess penetrant is removed from the surface. For water-washable penetrants, this is done with a coarse water spray at a controlled pressure and temperature.[5] The grit-blasted section of the panel is used to visually assess the effectiveness of the wash process.[1]

  • Drying: The panel is dried again, typically in a drying oven, to remove any remaining moisture before the developer is applied.[5]

  • Developer Application: A thin, even layer of developer is applied to the surface. The developer acts as a blotter, drawing the penetrant out of the cracks to make the indications visible.[7]

  • Inspection: After a specified development time, the panel is inspected under appropriate lighting conditions. For fluorescent penetrants, this is done under UV-A (black) light in a darkened area.[14] The number of visible crack centers and the appearance of the background on the grit-blasted area are compared to the established baseline.[5]

III. Post-Inspection Maintenance
  • Cleaning: The panel should be cleaned immediately after inspection to prevent the penetrant and developer from drying and clogging the fine cracks.[1][13]

  • Storage: When not in use, it is recommended to store the panel immersed in a solvent such as acetone to ensure it remains clean and ready for the next use.[12]

  • Recalibration: It is recommended that the panels be recalibrated at least annually to ensure the integrity of the induced cracks.[8][10]

Visualizing the Experimental Workflow and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and logical relationships in the use of the Sherwin PSM-5 TAM panel.

Experimental_Workflow cluster_prep Panel Preparation cluster_processing Liquid Penetrant Processing cluster_analysis Analysis & Maintenance Clean_Panel Thoroughly Clean Panel Dry_Panel_Prep Completely Dry Panel Clean_Panel->Dry_Panel_Prep Apply_Penetrant Apply Penetrant & Dwell Dry_Panel_Prep->Apply_Penetrant Remove_Excess Remove Excess Penetrant Apply_Penetrant->Remove_Excess Dry_Panel_Proc Dry Panel Remove_Excess->Dry_Panel_Proc Apply_Developer Apply Developer & Dwell Dry_Panel_Proc->Apply_Developer Inspect_Panel Inspect Under UV Light Apply_Developer->Inspect_Panel Compare_Baseline Compare to Baseline Inspect_Panel->Compare_Baseline Post_Clean Post-Inspection Cleaning Compare_Baseline->Post_Clean Store_Panel Store in Solvent Post_Clean->Store_Panel System_Check_Logic Start Perform Daily System Check Process_Panel Process Working Panel with In-Use Materials Start->Process_Panel Compare Compare Results to Baseline Process_Panel->Compare Pass System OK Compare->Pass Match Fail System Anomaly Detected Compare->Fail Mismatch Investigate Investigate & Correct Penetrant System Fail->Investigate Validate Validate with Master Panel Investigate->Validate Validate->Process_Panel Re-test

References

An In-depth Technical Guide to the REL TAM Panel P&W Approved TAM 146040-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the REL TAM (Testing and Monitoring) Panel, specifically the Pratt & Whitney approved TAM 146040-1 model. Designed for researchers, scientists, and professionals in materials science and non-destructive testing (NDT), this document details the panel's features, quantitative specifications, and standardized protocols for its use in liquid penetrant inspection (LPI) system performance verification.

The REL TAM Panel is a critical tool for ensuring the reliability and consistency of liquid penetrant inspection processes, which are widely used in the aerospace, defense, and energy sectors to detect surface-breaking discontinuities in non-porous materials.[1][2] This guide will delve into the technical specifications, experimental procedures for system performance checks, and the underlying logical framework of the panel's design and certifications.

Core Features and Specifications

The REL TAM Panel 146040-1 is engineered to meet stringent industry standards, offering a reliable method for the daily monitoring of LPI systems.[3][4] It is not intended for evaluating penetrant sensitivity but rather for detecting shifts in the performance of the entire penetrant processing system, including the penetrant, emulsifier, remover, and developer.[4][5]

Key Features:

  • Pratt & Whitney Approval: The panel is manufactured in accordance with the Pratt & Whitney TAM 146040-1 specification for a mirror chrome plate finish.[1][6][7][8][9]

  • Industry Certifications: It also holds certifications for GE Aviation Process Specification P3TF47 and is Rolls Royce approved.[1][6][10][11]

  • Environmentally Compliant: The panel is designed to be "green," being free of hexavalent chromium.[1][6][10][11] Its plating complies with RoHS, REACH, WEE, ELV, and Proposition 65 standards.[1][6][8][10][11]

  • Construction: The panel is typically a 4" x 6" stainless steel plate.[4][5][12] One half of the test surface features a proprietary, non-clogging nickel plating with a mirror-chrome finish, which is heat-treated to precise tolerances.[1][6][7][8][9] The other half is a grit-blasted surface for evaluating penetrant washability and background characteristics.[4][5]

  • Known Defects: The chrome-plated section contains five star-shaped crack patterns of progressively smaller sizes.[3][4][5] These defects are created by impacting the reverse side of the plated area.[13]

  • Serialization and Documentation: Each panel is uniquely serialized and is supplied with a comprehensive documentation package, including a Certificate of Conformance, serialized crack size certification documents, and 1:1 photographs of the manufactured defects.[1][6][8][9][10][14][15][16]

Quantitative Data:

The following tables summarize the available quantitative data for TAM panels compliant with the TAM 146040-1 specification. It is important to note that while REL manufactures its panels to these specifications, the exact measurements for each serialized panel are provided in its accompanying certification documents.

Physical Dimensions Value Unit
Panel Length6inches
Panel Width4inches
Panel Thickness~0.090inches
Chrome Plating Thickness~0.003inches
Surface Roughness (Typical Values) Value Unit
Polished Chrome Surface (Ra)0.15micrometers
Grit Blasted Surface (Ra)1.5micrometers
Manufactured Defect Sizes (Approximate Diameters) Value Unit
Star Crack Center 1 (Largest)1/4 (0.250)inches
Star Crack Center 25/32 (0.156)inches
Star Crack Center 33/32 (0.094)inches
Star Crack Center 41/16 (0.063)inches
Star Crack Center 5 (Smallest)1/32 (0.031)inches

Experimental Protocols

The primary application of the REL TAM Panel is the daily system performance check, as stipulated by standards such as ASTM E1417 and MIL-STD-6866.[3][4][12] This protocol is designed to verify the proper functioning of all components of the liquid penetrant inspection system.

1. Pre-Use Inspection and Cleaning:

  • Before each use, visually inspect the panel for any physical damage, such as scratches, that could interfere with the test.[3]

  • To ensure no residual fluorescent material remains from previous tests, inspect the clean, dry panel under a certified UV-A lamp (per ASTM E3022) at an intensity of at least 3000 µW/cm².[14]

  • If cleaning is required, follow the recommended cleaning procedure. A typical procedure involves ultrasonic cleaning in an approved solvent (e.g., 98% methanol, acetone, or isopropyl alcohol) for at least 15 minutes, followed by a 15-minute air dry.[14] Note: Do not use oxidizing chemicals for cleaning.[14] For long-term storage, the panel can be kept in a dry, protective case or submerged in a solvent like acetone.[14]

2. System Performance Check Procedure:

  • Penetrant Application: Apply the in-use penetrant to the entire test surface of the TAM panel using the same method as for production parts (e.g., spraying, brushing, or immersion).[2][17]

  • Dwell Time: Allow the penetrant to dwell for the minimum specified time as per the production procedure, typically around 10 minutes.[2][3]

  • Excess Penetrant Removal: Remove the excess penetrant using the established production process (e.g., water wash, solvent wipe). This step is critical and should not exceed the maximum permitted wash time.[3] The grit-blasted side of the panel is used to assess the effectiveness of the removal process and to monitor for excessive background fluorescence.[17]

  • Drying: Dry the panel using the same method and temperature as production parts, for instance, in an oven at a temperature not exceeding 71°C (160°F).[2]

  • Developer Application: Apply a thin, even coat of the in-use developer to the test surface.[2]

  • Development Time: Allow the developer to act for the minimum specified development time, typically around 10 minutes.[2]

  • Inspection and Evaluation:

    • Inspect the panel under appropriate lighting conditions (UV-A for fluorescent penetrants).

    • Observe the number of visible star crack indications on the chrome-plated side.

    • Compare the resulting indications to a reference, which can be a full-size photograph of the indications from the same panel processed with fresh, unused materials, or a designated "control" panel.[2][3]

    • Any significant deviation in the number or brightness of the indications, or an increase in background on the grit-blasted side, signals a potential issue with the penetrant system that must be investigated before processing any production parts.[13]

3. Post-Use Cleaning:

  • Clean the TAM panel immediately after each test to prevent the clogging of the fine cracks with penetrant residue.[3][4] The same cleaning procedure as in the pre-use step should be followed.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the REL TAM Panel 146040-1.

G cluster_prep Preparation Phase cluster_process Processing Phase cluster_eval Evaluation Phase cluster_post Post-Use Phase p1 Visual Inspection for Damage p2 Cleanliness Verification (UV-A Lamp) p1->p2 p3 Ultrasonic Cleaning (if needed) p2->p3 proc1 Apply In-Use Penetrant p3->proc1 proc2 Penetrant Dwell Time (min. 10 mins) proc1->proc2 proc3 Remove Excess Penetrant proc2->proc3 proc4 Dry Panel (e.g., Oven < 71°C) proc3->proc4 proc5 Apply In-Use Developer proc4->proc5 proc6 Developer Dwell Time (min. 10 mins) proc5->proc6 eval1 Inspect Under UV-A Light proc6->eval1 eval2 Count Star Crack Indications eval1->eval2 eval3 Assess Background on Grit Side eval1->eval3 eval4 Compare to Reference Photograph/Panel eval2->eval4 eval3->eval4 post1 Immediate Post-Use Cleaning eval4->post1 post2 Store in Protective Case/Solvent post1->post2

Caption: Experimental workflow for the TAM panel system performance check.

Caption: Logical relationships of the REL TAM Panel's features and certifications.

References

An In-depth Technical Guide to the Star-Shaped Cracks on a 146040 Panel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the star-shaped cracks found on a 146040 Test and Monitoring (TAM) panel. This standardized tool is critical for ensuring the reliability of liquid penetrant inspection (LPI) systems, a non-destructive testing (NDT) method used across various high-stakes industries, including aerospace and potentially in the quality control of pharmaceutical manufacturing equipment. The intentionally manufactured star-shaped cracks are not defects of the panel itself, but rather calibrated indicators used to verify the performance and sensitivity of an LPI process.

The 146040 TAM Panel: An Overview

The 146040 TAM panel is a system performance verification tool, manufactured to the specifications of Pratt & Whitney drawing number 146040.[1][2][3] It is designed to provide a consistent and repeatable method for monitoring the health of a liquid penetrant inspection system, as stipulated by standards such as ASTM E1417 and MIL-STD-6866.[2]

The panel is typically a 4 x 6 inch (approximately 102 x 152 mm) plate made of stainless steel.[1][4] One half of the panel's surface is coated with a thin layer of hard chrome or a nickel-chrome alloy.[3][5] This plated section contains five artificially created "star-shaped" crack centers of varying sizes.[1][3][5] The other half of the panel is grit-blasted to a medium roughness, which is used to assess the washability characteristics of the penetrant.[3][5]

The star-shaped cracks are not random flaws but are precisely induced defects. The manufacturing process involves impressing the reverse side of the chrome-plated strip with five Brinell hardness indents in a controlled manner.[6] This impact creates a starburst pattern of cracks in the brittle chrome layer on the front side of the panel.[7] The five crack patterns are progressively smaller, providing a gradient of defect sizes to challenge the sensitivity of the penetrant system.[1]

Quantitative Data

The physical and defect characteristics of the 146040 TAM panel are tightly controlled to ensure consistency between panels. The following tables summarize the key quantitative specifications for a standard 146040 TAM panel.

Table 1: Physical Specifications of the 146040 TAM Panel

ParameterValueSource(s)
Panel MaterialStainless Steel[1][5]
Panel Dimensions4 x 6 inches (102 x 152 mm)[1][4]
Panel Thickness~0.085 - 0.100 inches (2.16 - 2.5 mm)[1][5]
Plating MaterialHard Chrome or Nickel-Chrome Alloy[4][5][8]
Plating Thickness~0.003 inches (0.0762 mm)[3][5]
Grit Blasted Surface RoughnessRa = 1.5 - 2.0 µm[5][9][10][11]

Table 2: Star-Shaped Indication Size Specifications

The acceptance criteria for the star-shaped defects are based on the size of the fluorescent indication they produce after processing with a high-sensitivity penetrant, not the physical size of the cracks themselves.[12] The sizes are arranged in order of magnitude.[2]

IndicationSize Range (inches)Size Range (mm)Source(s)
1 (Largest)0.180 - 0.2504.57 - 6.35[2]
20.125 - 0.1713.18 - 4.34[2]
30.075 - 0.0931.91 - 2.36[12]
40.046 - 0.0621.17 - 1.57[12]
5 (Smallest)0.015 - 0.0310.38 - 0.79[12]

Experimental Protocols

The primary "experiment" conducted with a 146040 TAM panel is the daily system performance check of a liquid penetrant inspection line, as mandated by ASTM E1417.[1][13]

Liquid penetrant inspection operates on the principle of capillary action. A low-viscosity, brightly colored or fluorescent liquid (the penetrant) is applied to the surface of a non-porous material. This liquid is drawn into surface-breaking discontinuities, such as the star-shaped cracks on the TAM panel. After a "dwell time," the excess penetrant is removed from the surface. A developer is then applied, which acts like a blotter, drawing the trapped penetrant back to the surface to create a visible indication that is much larger than the actual crack, making it easier to detect.

This protocol outlines the step-by-step procedure for using a 146040 TAM panel to verify the performance of a liquid penetrant inspection system.

A. Pre-cleaning of the TAM Panel:

  • If the panel has been in storage, remove it from its protective case.

  • Perform a solvent cleaning by immersing the panel in a solvent such as acetone or isopropyl alcohol for 10 minutes.[1]

  • For more thorough cleaning, an ultrasonic bath with an alkaline cleaner can be used.[1]

  • Rinse the panel thoroughly with a low-pressure water spray (25 ± 5 psi) at a temperature of 25 ± 5°C.[1]

  • Dry the panel completely, typically in a drying oven for 20 minutes at 60 ± 5°C.[1]

  • Before applying penetrant, inspect the clean, dry panel under UV light to ensure no residual fluorescent indications are present.[1]

B. Penetrant Processing:

  • Apply the in-use penetrant to the entire surface of the TAM panel using the same method as for production parts (spraying, brushing, or immersion).

  • Allow the penetrant to dwell on the surface for the specified time in the production procedure (typically 10-30 minutes).

  • Remove the excess penetrant using the established production method (e.g., water wash, solvent wipe).

  • Apply the in-use developer to the panel surface.

  • Allow for the specified developer dwell time (usually a minimum of 10 minutes).[11]

C. Inspection and Evaluation:

  • Inspect the panel under the appropriate lighting conditions (UV light for fluorescent penetrants, white light for visible dye penetrants).

  • Tilt the panel when viewing under UV light to minimize reflections from the chrome surface, which can obscure smaller indications.[14]

  • Count the number of visible star-shaped indications.

  • Compare the number and appearance of the indications to the baseline established for that specific panel with fresh, unused materials. A 1:1 photograph of the baseline is often used for comparison.

  • Any deviation from the baseline (e.g., fewer visible stars, weaker indications) suggests a potential issue with the penetrant system that must be investigated.

D. Post-cleaning and Storage:

  • Thoroughly clean the panel using the pre-cleaning procedure (Protocol 3.2.A) to remove all traces of penetrant and developer.

  • Store the clean, dry panel in its protective case or submerged in a solvent like acetone.[6][9][11]

Visualizations

The following diagrams illustrate the logical relationships and workflows associated with the 146040 TAM panel and the liquid penetrant inspection process.

G Logical Components of a 146040 TAM Panel panel 146040 TAM Panel Stainless Steel (4x6 in) plated_side Plated Half Hard Chrome Plating (~0.003 in) panel->plated_side Contains grit_side Grit-Blasted Half Medium Roughness (Ra ~1.5-2.0 µm) panel->grit_side Contains cracks Five Star-Shaped Cracks Progressively Smaller Sizes plated_side->cracks Features purpose_grit Purpose: Evaluate penetrant washability and background grit_side->purpose_grit purpose_plated Purpose: Known defects for penetrant sensitivity check cracks->purpose_plated

Caption: Logical components and their purposes on a 146040 TAM Panel.

G Workflow for Daily System Performance Check start Start pre_clean 1. Pre-Clean Panel start->pre_clean apply_penetrant 2. Apply Penetrant pre_clean->apply_penetrant dwell_penetrant 3. Penetrant Dwell apply_penetrant->dwell_penetrant remove_penetrant 4. Remove Excess Penetrant dwell_penetrant->remove_penetrant apply_developer 5. Apply Developer remove_penetrant->apply_developer dwell_developer 6. Developer Dwell apply_developer->dwell_developer inspect 7. Inspect Panel dwell_developer->inspect compare 8. Compare to Baseline inspect->compare pass System OK compare->pass Indications Match fail Investigate System compare->fail Deviation post_clean 9. Post-Clean Panel pass->post_clean fail->post_clean end End post_clean->end

Caption: Experimental workflow for a daily system performance check.

G Principle of Capillary Action in LPI cluster_penetration Penetration Phase cluster_development Development Phase penetrant Penetrant Applied to Surface crack Surface-Breaking Crack penetrant->crack wets surface capillary_action Capillary Action crack->capillary_action draws penetrant in developer Developer Applied capillary_action->developer after excess removal reverse_capillary Reverse Capillary Action (Blotting) developer->reverse_capillary draws penetrant out indication Visible Indication reverse_capillary->indication forms

Caption: The role of capillary action in liquid penetrant inspection.

References

An In-depth Technical Guide to the Materials and Manufacturing of TAM 146040 Panels

Author: BenchChem Technical Support Team. Date: November 2025

For Non-Destructive Testing Professionals and Quality Engineers

This technical guide provides a comprehensive overview of the materials, manufacturing processes, and quality control protocols associated with TAM 146040 panels. These panels are a critical Known Defect Standard for the daily system performance verification of liquid penetrant inspection (LPI) processes, as specified in standards such as ASTM E1417 and AMS 2647.[1] They are designed to monitor the stability and performance of a penetrant system, not to measure its sensitivity.[1]

Core Composition and Material Specifications

TAM 146040 panels are precision-engineered tools with a multi-layered material composition. The primary components are a stainless steel substrate, a hard plating layer, and a grit-blasted surface. While traditionally manufactured with chrome plating, modern iterations often utilize more environmentally friendly alternatives.

The base of the TAM panel is a stainless steel plate.[1][2][3][4][5][6][7][8] One section of the panel's surface is coated with a hard plating.[1][2][5][6][7][8] Historically, this has been a heavy chrome plating.[1][2] More recently, manufacturers have introduced proprietary, non-clogging nickel plating that is heat-treated to precise tolerances.[9][10] This shift is largely driven by environmental and safety regulations, with the nickel plating being free of hexavalent chromium and compliant with RoHS, REACH, WEEE, ELV, and Proposition 65.[9][10][11] The remainder of the panel surface is grit-blasted to create a uniformly roughened finish.[1][2][3][5][7][8][12][13]

ParameterSpecification
Base Material Stainless Steel
Plating Material Hard Chrome Alloy or Proprietary Nickel Plating
Panel Dimensions 4 inches x 6 inches (approx. 102 mm x 153 mm)[1][3][4]
Panel Thickness 0.085 inches to 0.100 inches (2.5 mm)[1][2][5][8]
Plating Thickness 0.003 inches (76 µm)[2][6][7][8]
Grit Blasted Surface Roughness (Ra) 2.0 µm[5][7]

Manufacturing and Quality Control

The manufacturing of TAM 146040 panels is a tightly controlled process to ensure consistency and reliability. A key feature of the panel is the set of five evenly spaced "starburst" crack patterns of progressively smaller sizes within the plated area.[1][3] It is important to note that due to variations in chrome plating thickness and residual stresses, no two panels have identical crack patterns.[1]

Defect Creation and Certification

The star-shaped cracks are induced in the hard coating. The sizes of these five "starbursts" are meticulously controlled and certified by the manufacturer to meet TAM 146040 specifications.[1] Each panel is uniquely serialized and comes with a certificate of conformance that includes the measured sizes of the indications and a photographic record of the processed panel.[1][9][10]

Defect FeatureDescription
Number of Defects Five
Defect Pattern Starburst (star-like shapes)[2][3][5][6][7][8]
Arrangement Evenly spaced and progressively smaller in size
Certification Each panel is individually serialized and certified with indication sizes.[1][9][10]

Experimental Protocols

The proper use and maintenance of TAM 146040 panels are crucial for accurate monitoring of liquid penetrant systems. The following protocols outline the recommended procedures for baselining, system performance checks, and cleaning.

Baselining a New TAM Panel

Before its initial use, a new TAM panel must be "baselined" to the specific penetrant system it will monitor. This process establishes the standard for future comparisons.

  • Initial Cleaning : Ensure the panel is thoroughly cleaned according to the manufacturer's instructions to remove any contaminants.

  • Process with Fresh Materials : Process the panel using fresh, unused penetrant, emulsifier (if applicable), and developer from the system it will be dedicated to. The processing parameters should be identical to those used in the production line.[1]

  • Record Observations : Document the appearance of the panel, including the number of visible indications and their quality. This record serves as the baseline for that specific panel and penetrant system.[1]

  • Dedicated Use : It is recommended that each penetrant system has its own dedicated and baselined TAM panel.[1]

Daily System Performance Check

This check provides a rapid means of verifying the proper functioning of the entire liquid penetrant inspection system.[1]

  • Process the Panel : Process the dedicated TAM panel through the entire penetrant system in the same manner as production parts.

  • Compare to Baseline : Compare the resulting indications to the baseline record for that panel.

  • Evaluate Performance : Any significant deviation from the baseline, such as a decrease in the number or clarity of indications, may signal a malfunction or contamination in the penetrant system, requiring investigation and corrective action.[3]

Cleaning Procedures

Thorough cleaning of the TAM panel after each use is essential to prevent the accumulation of residues that could affect future results.

Standard Cleaning Procedure

  • Rinse : Rinse the panel with a water spray to remove excess developer. A typical procedure specifies a 30-second rinse at 25 psi ± 5 psi from a distance of approximately 18 inches, with a water temperature of 25°C ± 5°C.[1]

  • Solvent Clean : Immerse the panel in a suitable solvent such as isopropyl alcohol or acetone for 10 minutes.[1]

  • Dry : Allow the panel to air dry or use a drying oven at a specified temperature and time, for example, 20 minutes at 60°C ± 5°C.[1]

  • Verify Cleanliness : Inspect the panel under UV light to ensure all fluorescent penetrant residues have been removed.[1]

  • Storage : Store the clean panel in its protective case.[1] Some manufacturers recommend storing the panel in acetone or isopropyl alcohol when not in use.[1][3]

Heavy-Duty Cleaning

For more stubborn residues, a more aggressive cleaning protocol may be necessary.

  • Initial Rinse : Remove excess developer as in the standard procedure.[1]

  • Lime Residue Remover : If necessary, immerse the panel in a 100% solution of a lime residue removal product for 5 minutes.[1]

  • Alkaline Clean : Follow with an alkaline cleaning procedure as recommended by the manufacturer.

  • Rinse and Dry : Thoroughly rinse and dry the panel as per the standard procedure.[1]

  • Verify and Store : Verify cleanliness under UV light and store appropriately.[1]

Visual Representations

The following diagrams illustrate the key aspects of the TAM 146040 panel and its workflow.

TAM 146040 Panel Material Layers

System_Performance_Check_Workflow start Start: Daily System Check process_panel Process Dedicated TAM Panel (Same as Production Parts) start->process_panel inspect_panel Visually Inspect Panel Under Appropriate Lighting process_panel->inspect_panel compare Compare Indications to Baseline Record inspect_panel->compare decision Indications Match Baseline? compare->decision pass System Performance OK decision->pass Yes fail Investigate System (Contamination, Material Degradation, etc.) decision->fail No clean Clean and Store TAM Panel pass->clean fail->clean end End clean->end

Daily System Performance Check Workflow

References

Methodological & Application

Clarification of Terminology: TAM 146040 Panel vs. TAM Receptor Biology

Application Notes and Protocols for the Five-Star TAM Panel in Liquid Penetrant Inspection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Non-Destructive Testing (NDT) professionals, quality assurance inspectors, and engineers in aerospace, manufacturing, and related industries.

Introduction: The Role of the Five-Star TAM Panel

The Five-Star TAM (Test Article for Measurement) Panel, also known as a PSM-5 Panel, is a critical tool in Non-Destructive Testing (NDT).[1][2][3] It is not a biological assay but a standardized physical reference used to monitor the performance and sensitivity of liquid penetrant inspection (LPI) systems.[3][4][5][6] Its primary purpose is to provide a daily verification that all components of the penetrant process—including the penetrant itself, emulsifier, wash process, and developer—are functioning correctly and consistently.[4][7] Regular use of a TAM panel helps to detect any degradation in materials or procedural drift, preventing the potential for defective parts to be accepted.[4] These panels are manufactured to comply with industry standards such as MIL-STD-6866 and Pratt & Whitney Specification 146040.[1][8][9][10]

Panel Specifications and Features

The Five-Star TAM Panel is typically a 4x6 inch stainless steel plate with two distinct surface finishes.[1][11][12] One half of the panel is chrome-plated and polished (or in some versions, grit-blasted), while the other half is grit-blasted to a specific roughness.[1][9][11]

  • Chrome-Plated Section: This side contains five star-shaped crack patterns, or indications, of progressively smaller size.[4][11][13] These "stars" are used to assess the sensitivity of the penetrant system.

  • Grit-Blasted Section: This rougher surface is designed to evaluate the washability characteristics of the penetrant and the level of background fluorescence or residue.[4][14][15]

Each TAM panel is unique, with no two panels having identical crack patterns due to the manufacturing process.[3][13] Therefore, the performance of a panel must always be compared to its own baseline reference, not to other panels.[3]

Parameter Specification Source(s)
Dimensions 4" x 6" x 0.090"[1][6][11]
Material Stainless Steel[1][11]
Indications 5 star-shaped cracks of varying sizes[1][4][11]
Surface 1 Chrome-plated (polished or grit) with 5 indications[1][9][11]
Surface 2 Grit-blasted for washability/background check[4][14]
Compliance Pratt & Whitney TAM 146040, MIL-STD-6866, ASTM E1417[1][8][9][10]

Application Notes: Interpreting Indications

The fundamental principle of using a TAM panel is to establish a baseline performance and then conduct regular checks to detect any deviation from that standard.

3.1 Establishing a Baseline A baseline must be created for each new TAM panel.[3] This is done by processing the panel using completely fresh, unused penetrant materials (penetrant, emulsifier, developer).[3] A 1:1 scale, full-size color photograph of the resulting indications is then taken.[3][7][16] This photograph becomes the reference standard for all subsequent daily checks of that specific panel.[3]

3.2 Interpreting the Star Indications The number of stars visible on the chrome-plated section is a measure of the penetrant system's sensitivity. It is a common misconception that a specific number of stars corresponds directly to a universal sensitivity level (e.g., Level II penetrant should show two stars).[3][16] The correct interpretation is a comparison:

  • Consistent Results: If the number of visible stars and their brightness match the baseline photograph, the system is performing correctly.

  • Deviation: A decrease in the number of visible stars or their intensity indicates a potential problem, such as contaminated penetrant, degraded materials, or incorrect processing parameters (e.g., improper dwell or wash times).[3]

3.3 Evaluating the Grit-Blasted Side The grit-blasted half of the panel is used to assess the removability of the penetrant and the resulting background. After the wash step, this area should be free of excessive fluorescent background, which could otherwise mask true indications on actual parts.

cluster_Interpretation Logical Flow for TAM Panel Interpretation Process Process TAM Panel (Daily Check) Inspect Inspect Panel Under Appropriate Lighting Process->Inspect Compare Compare Result to Baseline Photograph Inspect->Compare Decision Result Consistent with Baseline? Compare->Decision Pass System OK Proceed with Inspection Decision->Pass Yes Fail System Failure Investigate & Correct Decision->Fail No Investigate Troubleshoot: - Material Contamination - Incorrect Parameters - Equipment Malfunction Fail->Investigate

Caption: Logical workflow for interpreting daily TAM panel results against a baseline.

Experimental Protocols

4.1 Protocol for Daily System Performance Check This protocol should be performed at the beginning of each work shift to verify system performance before inspecting any production parts.[5][6]

  • Pre-Cleaning: Remove the TAM panel from its solvent storage. Wipe it with a clean, lint-free cloth. Ensure the panel is completely dry before applying penetrant; if necessary, use an air-circulated oven at a temperature not exceeding 71°C (160°F).[7][16]

  • Penetrant Application: Apply the in-use penetrant to the entire test surface of the panel.[7][14]

  • Dwell Time: Allow the specified minimum penetrant dwell time, as per your production procedures (typically at least 10 minutes).[5][7]

  • Excess Penetrant Removal: Wash the panel using the standard procedure. For water-washable penetrants, ensure water pressure is less than 40 PSI and the nozzle-to-panel distance is at least 30 cm.[7]

  • Drying: Dry the panel completely, typically in a processing dryer.[7][14]

  • Developer Application: Apply a thin, even coat of the in-use developer to the panel surface.[7][14]

  • Development Time: Allow for the minimum development time as specified in your procedures (e.g., 10 minutes).[7]

  • Inspection: Examine the panel under appropriate UV-A (black light) or visible light conditions. Compare the indications on both the chrome and grit-blasted sides to the baseline photograph.[16]

  • Recording: Document the results, noting the number of stars visible, their clarity, and the condition of the background.

  • Post-Cleaning: Thoroughly clean the panel to remove all developer and penetrant residues. Ultrasonic cleaning in a suitable solvent is often recommended.[5][15] Store the clean panel fully submerged in a solvent like acetone or isopropyl alcohol.[14][15][16]

cluster_Workflow Daily TAM Panel Processing Workflow Start Start Clean 1. Pre-Clean & Dry Panel Start->Clean ApplyPen 2. Apply Penetrant Clean->ApplyPen Dwell 3. Penetrant Dwell Time ApplyPen->Dwell Wash 4. Remove Excess Penetrant Dwell->Wash Dry 5. Dry Panel Wash->Dry ApplyDev 6. Apply Developer Dry->ApplyDev Develop 7. Development Time ApplyDev->Develop Inspect 8. Inspect & Compare to Baseline Develop->Inspect Record 9. Record Results Inspect->Record PostClean 10. Post-Clean & Store Panel Record->PostClean End End PostClean->End

Caption: Step-by-step workflow for daily TAM panel system performance checks.

Data Recording and Maintenance

5.1 Daily Log Maintaining a detailed log is crucial for tracking system performance over time.

Date Operator Penetrant Batch Developer Batch Stars Visible Background Condition Pass/Fail Notes

5.2 Panel Maintenance and Recalibration Proper care is essential to ensure the longevity and accuracy of the TAM panel.

  • Cleaning: Clean the panel immediately after each use to prevent any residue from clogging the fine cracks.[5] If clogging occurs, spraying with a non-aqueous developer and heating the panel can help draw out trapped penetrant.[5]

  • Storage: Always store the panel submerged in a clean, fast-evaporating solvent such as acetone in a sealed container.[14][15][16]

  • Handling: Handle the panel with care to avoid scratches or physical damage that could alter its performance.[5]

  • Recalibration: The star-shaped defects can change over time due to wear, corrosion, or stress.[14][15] It is recommended that TAM panels be recalibrated and recertified annually to meet specifications like those from Pratt & Whitney.[5][9][10]

References

Application of Test Panels in Aerospace NDT: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the rigorous environment of aerospace engineering, ensuring the structural integrity of components is paramount. Non-destructive testing (NDT) plays a critical role in detecting surface and near-surface defects that could compromise safety and performance. To maintain the reliability of NDT processes, standardized test pieces are employed for daily system performance checks. This document provides detailed application notes and protocols for the use of Test Article Monitoring (TAM) panels in Liquid Penetrant Inspection (LPI) and analogous reference standards in Magnetic Particle Inspection (MPI), two of the most common NDT methods in the aerospace industry.

Liquid Penetrant Inspection (LPI) with TAM Panels

Liquid Penetrant Inspection is a widely used NDT method to locate surface-breaking defects in non-porous materials. The effectiveness of the LPI process is highly dependent on the performance of the penetrant, emulsifier, developer, and the proper functioning of the processing equipment. TAM panels are the industry-standard tool for verifying the overall performance of an LPI system.[1][2][3]

TAM panels are precision-manufactured plates with known defects, typically five "starburst" crack patterns of progressively smaller sizes.[4][5] One half of the panel is chrome-plated and polished or grit-blasted to contain these defects, while the other half has a roughened surface to evaluate the washability of the penetrant and the background fluorescence.[6][7] Regular use of TAM panels provides a qualitative assessment of the LPI system's sensitivity and helps detect any degradation in performance.[1][8]

Quantitative Data: TAM Panel Specifications

The following table summarizes the typical specifications for TAM panels used in aerospace NDT, primarily conforming to Pratt & Whitney TAM 146040, ASTM E1417, and MIL-STD-6866 standards.[4][5][6][7]

ParameterSpecificationDescription
Material Stainless SteelProvides a durable and corrosion-resistant base.
Dimensions 4 inches x 6 inches (approx. 100 mm x 150 mm)A standard size for easy handling and processing.[4]
Thickness 0.085 inches (approx. 2.16 mm)Provides rigidity and stability.[4]
Defect Type Star-shaped cracksFive evenly spaced crack patterns of decreasing size.[4][6]
Defect Section Chrome-plated stripA hard, thin layer where the defects are induced.
Surface Finishes Polished (Mirror) or Grit-blastedPolished for smooth surfaces, grit-blasted for rougher components.[6][7][9]
Washability Section Grit-blasted surfaceUsed to assess the ease of removal of excess penetrant.[6]
Governing Standards Pratt & Whitney TAM 146040, ASTM E1417, MIL-STD-6866Ensures consistency and reliability of the panels.[4][5][6][10]
Experimental Protocol: LPI System Performance Check using a TAM Panel

This protocol outlines the steps for conducting a daily system performance check of a fluorescent penetrant inspection system.

1. Pre-Cleaning:

  • Ensure the TAM panel is thoroughly cleaned and dried before use to remove any residual materials from previous tests.[9]

  • Recommended cleaning methods include solvent cleaning or ultrasonic cleaning.[9]

  • Visually inspect the panel under UV-A light to confirm it is free from any fluorescent indications.

2. Penetrant Application:

  • Apply the fluorescent penetrant to the surface of the TAM panel, ensuring complete coverage of both the cracked and the grit-blasted sections.

  • The application method should be consistent with the production process (e.g., immersion, spray).

3. Dwell Time:

  • Allow the penetrant to dwell on the panel surface for the time specified in the NDT procedure (typically 10-30 minutes).[11]

4. Excess Penetrant Removal (Rinsing):

  • Rinse the excess penetrant from the panel surface using the appropriate method (water washable, post-emulsifiable).

  • For water-washable penetrants, use a water spray at a controlled pressure and temperature.[11]

  • For post-emulsifiable penetrants, apply the emulsifier for the specified time before rinsing.

5. Drying:

  • Dry the TAM panel completely in a calibrated oven at a temperature not exceeding 160°F (71°C).[11]

6. Developer Application:

  • Apply a thin, even layer of the appropriate developer (e.g., non-aqueous wet, dry powder) to the panel surface.

  • Allow for the specified development time (typically 10 minutes).[11]

7. Inspection:

  • Inspect the TAM panel under a calibrated UV-A light source in a darkened environment.

  • Compare the number and brightness of the visible starburst indications to a reference photograph or a control panel processed with fresh materials.[2][11]

  • The number of visible indications should be consistent with the established baseline for that specific panel and penetrant system.[2]

  • A significant decrease in the number or brightness of the indications suggests a problem with the penetrant system.

  • Examine the grit-blasted section for any excessive background fluorescence, which could indicate poor washability.

8. Post-Cleaning:

  • Thoroughly clean the TAM panel immediately after inspection to prevent the clogging of the cracks.[9]

Logical Workflow for LPI System Performance Check

LPI_Workflow cluster_prep Preparation cluster_process Processing cluster_inspection Inspection & Evaluation cluster_result Outcome start Start clean_panel Clean and Dry TAM Panel start->clean_panel apply_penetrant Apply Penetrant clean_panel->apply_penetrant dwell Penetrant Dwell apply_penetrant->dwell rinse Rinse Excess Penetrant dwell->rinse dry Dry Panel rinse->dry apply_developer Apply Developer dry->apply_developer develop Developer Dwell apply_developer->develop inspect Inspect under UV-A Light develop->inspect compare Compare to Reference inspect->compare evaluation System Performance Acceptable? compare->evaluation pass Proceed with Production Inspection evaluation->pass Yes fail Investigate & Correct System Issues evaluation->fail No post_clean Post-Clean TAM Panel pass->post_clean fail->post_clean end End post_clean->end

Caption: LPI System Performance Check Workflow.

Magnetic Particle Inspection (MPI) and its Reference Standards

Magnetic Particle Inspection is an NDT method for detecting surface and slightly subsurface discontinuities in ferromagnetic materials.[12] The process involves magnetizing the component and applying magnetic particles (either dry or in a liquid suspension) to the surface.[12] Any discontinuities will cause a leakage in the magnetic field, which attracts the particles and forms a visible indication.

While TAM panels are specific to LPI, the aerospace industry utilizes other types of reference standards for MPI system performance checks, with Quantitative Quality Indicators (QQIs) being a prominent example.[2][8][11] QQIs are thin shims made of low-carbon steel with artificial flaws, such as etched circular and cross-shaped patterns.[8][11] They provide a quantitative method for verifying the proper field direction and strength required to produce clear indications of flaws.[2][8][11] Another commonly used reference standard is the AS-5282 Tool Steel Ring , which contains pre-drilled holes to simulate subsurface discontinuities.[13][14]

Quantitative Data: QQI Shim Specifications

The following table summarizes the specifications for common QQI shims used in aerospace MPI, conforming to standards such as ASTM E1444 and AS 5371.[2][4][15]

QQI ModelShim ThicknessNotch Depth (% of Thickness)Typical Use
CX-230 0.002 inches (0.05 mm)30%General purpose, for detecting fine defects.[8][15]
CX-430 0.004 inches (0.10 mm)30%For applications requiring lower sensitivity or on rougher surfaces.[8][15]
CX4-230 0.002 inches (0.05 mm)30%Miniature version for small or complex geometries.[11]
3C2-234 0.002 inches (0.05 mm)20%, 30%, 40%Variable depth for more quantitative analysis.[11]
Experimental Protocol: MPI System Performance Check using a QQI

This protocol outlines the general steps for using a QQI to verify the performance of an MPI system.

1. Surface and QQI Preparation:

  • Ensure the surface of the test part and the QQI shim are clean and dry.

  • Remove any protective coating from the QQI using a suitable solvent.[15]

2. QQI Application:

  • Place the QQI, flaw-side down, onto the critical area of the test part.

  • Secure the QQI in place using adhesive tape or a cyanoacrylate adhesive, ensuring no air gaps exist between the shim and the part surface.[2]

3. Magnetization and Particle Application:

  • Place the test part with the attached QQI into the MPI unit.

  • Apply the magnetizing current (circular, longitudinal, or multi-directional) as specified in the NDT procedure.

  • While the current is applied (for the continuous method), apply the magnetic particle bath to the area with the QQI.

4. Inspection:

  • Under appropriate lighting conditions (UV-A for fluorescent particles, white light for visible particles), inspect the QQI for the formation of indications.

  • The indications should be clear and well-defined, corresponding to the etched patterns on the QQI.

  • The ability to detect the patterns on the QQI confirms that the magnetic field strength and direction, as well as the particle bath performance, are adequate.

5. Demagnetization and Post-Cleaning:

  • After the inspection, demagnetize the test part.

  • Carefully remove the QQI shim and clean both the part and the shim.

Logical Relationship in MPI System Verification

MPI_Verification cluster_setup Setup cluster_mpi_process MPI Process cluster_eval Evaluation cluster_outcome Outcome start Start prepare_part Prepare Test Part and QQI start->prepare_part attach_qqi Attach QQI to Test Part prepare_part->attach_qqi magnetize Apply Magnetic Field attach_qqi->magnetize apply_particles Apply Magnetic Particles magnetize->apply_particles inspect_qqi Inspect QQI for Indications apply_particles->inspect_qqi verify_performance System Performance Verified? inspect_qqi->verify_performance pass System Ready for Production Inspection verify_performance->pass Yes fail Adjust MPI Parameters and Re-verify verify_performance->fail No post_process Demagnetize and Clean Part & QQI pass->post_process fail->post_process end End post_process->end

Caption: MPI System Verification using a QQI.

The diligent and standardized use of test panels like TAM panels for LPI and QQIs for MPI is a cornerstone of a reliable aerospace NDT program. These tools provide a consistent means of verifying the performance of materials, equipment, and processes, thereby ensuring that critical aerospace components are inspected with the highest degree of confidence. Adherence to the detailed protocols outlined in this document will aid researchers, scientists, and NDT professionals in maintaining the integrity and safety of aerospace systems.

References

Application Notes and Protocols for Visible Dye Penetrant Inspection Using TAM Panels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for utilizing Test Article Monitoring (TAM) panels in visible dye penetrant inspection. This method is a crucial tool for ensuring the integrity and quality of various materials and components by detecting surface-breaking defects.

Introduction to TAM Panels and Visible Dye Penetrant Inspection

Visible dye penetrant inspection is a non-destructive testing (NDT) method used to locate surface-breaking defects in non-porous materials. The technique relies on the ability of a colored liquid dye (penetrant) to seep into defects through capillary action. After a specific dwell time, the excess penetrant is removed, and a developer is applied. The developer draws the trapped penetrant out, revealing the defect as a visible indication.

TAM panels are standardized plates with known defects, typically five "starburst" crack patterns of progressively smaller sizes, on a chrome-plated section.[1][2][3] The other half of the panel is often a grit-blasted surface used to evaluate the background characteristics of the penetrant.[1][2] These panels serve as a system performance check to verify that the penetrant testing system and materials are functioning correctly.[1][4][5] They are not intended for evaluating penetrant sensitivity but rather for monitoring the stability and consistency of the inspection process.[1]

Data Presentation

The primary quantitative data obtained from using TAM panels in visible dye penetrant inspection is the number of visible crack patterns. This provides a measure of the penetrant system's performance. The expected number of visible indications can vary based on the sensitivity level of the penetrant used.

Penetrant Sensitivity LevelExpected Number of Visible Starburst Cracks
Ultra-Sensitive5
High Sensitivity4 (occasionally 5)
Level II Sensitivity2 to 3 (C, D, & E indications)
Level III Sensitivity4 (sometimes all 5)

Note: The visibility of the smallest defects can be influenced by processing parameters and the specific penetrant system.[1][4]

Experimental Protocols

This section details the step-by-step procedure for conducting a visible dye penetrant inspection using a TAM panel.

Materials and Equipment
  • TAM Panel (e.g., Magnaflux® TAM Panel manufactured to UTC / Pratt & Whitney TAM 146040)[1]

  • Visible Dye Penetrant (Type II)

  • Cleaner/Remover (Method C)[6]

  • Developer (non-aqueous wet developer is common)

  • Lint-free cloths

  • Timer

  • Adequate white light source (at least 100 fc or 1076 lx at the examination surface)[7]

  • Drying oven (optional, for drying after cleaning)

  • Personal Protective Equipment (PPE): gloves, safety glasses

Pre-Cleaning of the TAM Panel

Proper cleaning of the TAM panel before use is critical to obtain accurate results. Any residual materials from previous tests can interfere with the inspection.

  • Initial Rinse: Rinse the TAM panel with water to remove any loose developer.[1]

  • Solvent Cleaning: Immerse the panel in a solvent such as isopropyl alcohol or acetone for at least 10 minutes.[1]

  • Drying: Allow the panel to air dry completely. Alternatively, place the panel in a drying oven at 60°C ± 5°C (140°F ± 10°F) for 20 minutes.[1]

  • Verification: Under adequate lighting, visually inspect the panel to ensure it is clean and dry, with no residue.

Visible Dye Penetrant Inspection Protocol
  • Penetrant Application: Apply the visible dye penetrant to the entire surface of the TAM panel. This can be done by spraying, brushing, or immersing the panel.[2]

  • Dwell Time: Allow the penetrant to dwell on the surface for a minimum of 10 minutes.[8][9] The dwell time can be adjusted based on the manufacturer's recommendations and specific application requirements.

  • Excess Penetrant Removal:

    • Carefully wipe the excess penetrant from the surface using a clean, dry, lint-free cloth.

    • Next, lightly moisten a new lint-free cloth with the cleaner/remover and gently wipe the surface to remove the remaining film of penetrant. Do not spray the cleaner directly onto the panel , as this can remove the penetrant from the defects.[10]

  • Developer Application: Apply a thin, even layer of developer to the surface of the TAM panel.[2]

  • Developing Time: Allow the developer to act for a period of 5 to 10 minutes.[2] During this time, the developer will draw the penetrant from the cracks to the surface, forming visible indications.

  • Inspection:

    • Examine the TAM panel under a strong white light source.[7]

    • Count the number of visible starburst crack patterns.

    • Observe the grit-blasted section for any background indications, which could signify improper cleaning.

  • Post-Cleaning: After the inspection is complete, thoroughly clean the TAM panel using the pre-cleaning procedure (Section 3.2) to prepare it for future use.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the visible dye penetrant inspection process using a TAM panel.

G cluster_prep Panel Preparation cluster_process Inspection Process cluster_eval Evaluation & Post-Processing start Start: Clean TAM Panel pre_clean Pre-Cleaning (Rinse, Solvent Clean, Dry) start->pre_clean inspect_clean Inspect for Cleanliness pre_clean->inspect_clean apply_penetrant Apply Visible Dye Penetrant inspect_clean->apply_penetrant If Clean dwell_time Penetrant Dwell (min. 10 minutes) apply_penetrant->dwell_time remove_excess Remove Excess Penetrant (Wipe with dry & solvent-dampened cloth) dwell_time->remove_excess apply_developer Apply Developer remove_excess->apply_developer developer_time Developer Dwell (5-10 minutes) apply_developer->developer_time inspect_panel Inspect Under White Light (Count visible cracks, check background) developer_time->inspect_panel record_results Record Results inspect_panel->record_results post_clean Post-Cleaning record_results->post_clean end End post_clean->end

Caption: Workflow for Visible Dye Penetrant Inspection using a TAM Panel.

Logical Relationship of System Performance Check

The daily system performance check using a TAM panel is a critical quality control step. The results from the daily test are compared against a baseline established with fresh, unused materials.

G cluster_baseline Baseline Establishment cluster_daily Daily System Check cluster_comparison Comparison & Action new_materials Fresh/Unused Penetrant Materials process_panel_base Process TAM Panel new_materials->process_panel_base baseline_photo Establish Baseline (Photograph & Count Indications) process_panel_base->baseline_photo compare Compare Daily Results to Baseline baseline_photo->compare in_use_materials In-Use Production Penetrant Materials process_panel_daily Process TAM Panel Daily in_use_materials->process_panel_daily daily_results Obtain Daily Results (Count Indications) process_panel_daily->daily_results daily_results->compare pass System OK compare->pass Results Match fail Investigate & Correct System compare->fail Discrepancy Found

Caption: Logic Diagram for TAM Panel System Performance Check.

References

Troubleshooting & Optimization

Technical Support Center: Penetrant System Sensitivity Troubleshooting with TAM Panels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TAM (Test Article for Measurement) panels to monitor and troubleshoot the sensitivity of their liquid penetrant inspection systems.

Frequently Asked Questions (FAQs)

Q1: What is a TAM panel and what is its primary purpose?

A TAM panel is a standardized test piece used to verify the performance of a liquid penetrant inspection system.[1][2][3] It is typically a stainless steel plate, half of which is chrome-plated and contains five "starburst" crack patterns of progressively smaller sizes.[4][5][6] The other half is grit-blasted to a specific roughness to evaluate the penetrant's background characteristics.[4][6] Its main purpose is to provide a consistent method for daily system performance checks, ensuring that the penetrant materials, equipment, and processing parameters are functioning correctly.[4][7][8] It is a tool for monitoring for sudden changes in the system, not for quantifying penetrant sensitivity.[4]

Q2: How is a baseline established for a TAM panel?

A baseline is established by processing a new TAM panel with fresh, unused penetrant, emulsifier (if applicable), and developer according to the production line's standard operating procedures.[1][4] A high-quality, full-size color photograph of the resulting indications should be taken to serve as the reference for all future daily checks.[1][9][10] This baseline is unique to each specific panel and set of materials.[1]

Q3: How often should a TAM panel be used and recalibrated?

A TAM panel should be used for a system performance check at the beginning of each work shift or daily.[7][8] It is also recommended to perform a check whenever there is a change in materials, after system maintenance, or if there is any suspicion that the system is not performing correctly.[8] Annual recalibration of the TAM panel is a common recommendation to ensure the integrity of the induced cracks.[6][7][11]

Q4: What are the expected indications for different penetrant sensitivity levels?

While there is no industry-wide standard for the exact number of indications that should appear for a given sensitivity level, general guidelines exist.[1] The number of visible starbursts is a rough indicator of the penetrant system's performance.

Penetrant Sensitivity LevelExpected Number of Visible Starburst Indications
Ultra-High Sensitivity (e.g., Level 4)All five indications should be visible.[4]
High Sensitivity (e.g., Level 3)Four, and occasionally five, indications should be visible.[4][7]
Medium Sensitivity (e.g., Level 2)Two to three of the largest indications should be visible.[4][7]

Note: These are general guidelines. Always compare the daily results to the baseline established for that specific TAM panel and penetrant system.[1]

Troubleshooting Guide

This guide addresses common issues encountered when using a TAM panel to assess penetrant system sensitivity.

Issue 1: Fewer starburst indications are visible compared to the baseline.

This is a common problem that suggests a decrease in the penetrant system's sensitivity.

Troubleshooting Workflow for Reduced Indications

G Start Problem: Fewer Indications than Baseline CheckPanel 1. Verify TAM Panel Cleanliness Start->CheckPanel CheckPenetrant 2. Inspect Penetrant Material Start->CheckPenetrant CheckProcess 3. Review Processing Parameters Start->CheckProcess CheckDeveloper 4. Evaluate Developer Application Start->CheckDeveloper CheckUV 5. Check UV-A Light Source Start->CheckUV Cause1 Cause: Residual contamination in cracks CheckPanel->Cause1 Cause2 Cause: Penetrant contamination or degradation CheckPenetrant->Cause2 Cause3 Cause: Incorrect dwell, rinse, or drying times CheckProcess->Cause3 Cause4 Cause: Improper developer application or expired material CheckDeveloper->Cause4 Cause5 Cause: Degraded blacklight intensity CheckUV->Cause5 Solution1 Solution: Thoroughly clean panel (ultrasonic cleaning is effective) Cause1->Solution1 Solution2 Solution: Replace with fresh penetrant material Cause2->Solution2 Solution3 Solution: Adhere strictly to established protocol parameters Cause3->Solution3 Solution4 Solution: Apply a thin, even layer of developer; check expiration date Cause4->Solution4 Solution5 Solution: Measure UV-A intensity and replace bulb if below specification Cause5->Solution5

Caption: Troubleshooting logic for fewer than expected indications.

Issue 2: Excessive fluorescent background on the grit-blasted side of the TAM panel.

A high level of background fluorescence can mask indications and indicates a problem with the penetrant removal or cleaning process.

Troubleshooting Workflow for Excessive Background

G Start Problem: Excessive Background Fluorescence CheckRinse 1. Verify Rinse Parameters Start->CheckRinse CheckEmulsifier 2. Check Emulsifier (if applicable) Start->CheckEmulsifier CheckPenetrantDwell 3. Review Penetrant Dwell Time Start->CheckPenetrantDwell CheckContamination 4. Inspect for System Contamination Start->CheckContamination Cause1 Cause: Over-washing or incorrect water pressure/ temperature CheckRinse->Cause1 Cause2 Cause: Incorrect emulsifier concentration or contact time CheckEmulsifier->Cause2 Cause3 Cause: Insufficient penetrant dwell time CheckPenetrantDwell->Cause3 Cause4 Cause: Contaminated rinse water or emulsifier CheckContamination->Cause4 Solution1 Solution: Adhere to specified rinse time, pressure, and temperature parameters Cause1->Solution1 Solution2 Solution: Verify emulsifier concentration and adhere to correct contact time Cause2->Solution2 Solution3 Solution: Ensure minimum penetrant dwell time is met Cause3->Solution3 Solution4 Solution: Check for and remove any sources of contamination in the system Cause4->Solution4

Caption: Troubleshooting logic for excessive background fluorescence.

Experimental Protocols

Standard Protocol for TAM Panel System Performance Check

This protocol outlines the key steps for using a TAM panel to monitor the performance of a liquid penetrant system.

  • Pre-Cleaning and Verification:

    • Thoroughly clean the TAM panel to remove any residual penetrant or developer from previous tests. Ultrasonic cleaning in a suitable solvent (e.g., acetone or isopropyl alcohol) is highly effective.[6][7]

    • Ensure the panel is completely dry before applying penetrant.[7][12] This can be achieved by air drying or using a drying oven at a controlled temperature (e.g., 60-70°C for 15 minutes).[12]

    • Before applying penetrant, inspect the clean, dry panel under a UV-A light source to confirm that it is free of any fluorescent indications.[8]

  • Penetrant Application and Dwell Time:

    • Apply the penetrant to the entire surface of the TAM panel using the same method as for production parts (e.g., immersion, spray, brush).[6][7]

    • Allow the penetrant to dwell for the time specified in your standard operating procedure.[6][9] Ensure the minimum dwell time is met.[7]

  • Excess Penetrant Removal:

    • Remove the excess penetrant using the appropriate method for your system (e.g., water wash, emulsifier, solvent wipe).[6]

    • For water-washable penetrants, control the water pressure (typically <40 psi), temperature, and spray distance (e.g., at least 30 cm) to prevent over-washing.[9]

    • If using a post-emulsifiable system, apply the emulsifier for the specified contact time before rinsing.[5]

  • Drying:

    • Dry the panel completely after penetrant removal. A drying oven at a temperature not exceeding 71°C is commonly used.[9]

  • Developer Application:

    • Apply a thin, even layer of developer to the panel surface.[9]

    • Allow for the specified development time (typically 5-10 minutes) before inspection.[6][11]

  • Inspection and Evaluation:

    • Inspect the panel in a darkened area under a UV-A light source with a minimum intensity of 1000 µW/cm².[13]

    • Compare the number and brightness of the visible starburst indications to the baseline photograph for that specific panel.[9]

    • Examine the grit-blasted side for any excessive background fluorescence.

    • Record the results in a log to track system performance over time.[7]

  • Post-Cleaning and Storage:

    • Clean the TAM panel immediately after use to prevent penetrant and developer from setting in the cracks.[4]

    • Store the clean, dry panel in its protective case or submerged in a solvent like acetone or isopropyl alcohol.[6][12]

Key Processing Parameters

Maintaining tight control over processing parameters is critical for consistent and reliable TAM panel results.

ParameterTypical SpecificationRationale
UV-A Light Intensity ≥ 1000 µW/cm² at the inspection surfaceEnsures adequate fluorescence of indications for reliable detection.[13]
Ambient White Light ≤ 2 foot-candles (21.5 lux)Prevents white light from interfering with the visibility of fluorescent indications.[13]
Water Rinse Pressure < 40 psiHigher pressures can wash penetrant out of the defects.[9]
Water Rinse Temperature Controlled (e.g., 25°C ± 5°C)Temperature affects the viscosity of the penetrant and the effectiveness of the rinse.[4]
Drying Oven Temperature ≤ 71°CHigher temperatures can dry the penetrant in the defects, preventing it from bleeding out.[9]
Developer Dwell Time 5 - 10 minutesAllows sufficient time for the developer to draw the penetrant out of the defects to form visible indications.[6][11]

References

Technical Support Center: Troubleshooting a Failed TAM Panel System Performance Check

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting failed system performance checks for Tumor-Associated Macrophage (TAM) panels, which are often analyzed using multiplex immunoassay technologies like flow cytometry.

Frequently Asked Questions (FAQs)

Q1: What is a system performance check and why is it crucial for my TAM panel analysis?

A system performance check is a standardized procedure to verify that your instrument (e.g., a flow cytometer) is functioning correctly before acquiring experimental data. It uses standardized beads or reagents to assess key parameters like laser alignment, fluidics stability, and detector performance.[1][2][3] A successful check ensures that any variability observed in your TAM panel results is due to biological differences in your samples, not instrument malfunction, thus ensuring the accuracy and reproducibility of your data.[3]

Q2: My system performance check failed. What are the immediate steps I should take?

If a performance check fails, do not proceed with running your experimental samples. The immediate steps are:

  • Review the Protocol: Carefully re-read the performance check protocol to ensure no steps were missed or performed incorrectly.[4]

  • Check Reagents: Verify that you are using the correct, unexpired, and properly stored performance check reagents.

  • Inspect the Instrument: Look for obvious issues like pinched tubing, incorrect plate placement, or visible leaks in the fluidics system.[5]

  • Re-run the Check: Prepare fresh reagents and repeat the performance check. If it fails again, proceed to the detailed troubleshooting guide below.

Q3: What are common causes for weak signal or high background during a performance check?

  • Weak Signal: This can be due to degraded reagents (e.g., expired beads or fluorophores), insufficient warm-up time for lasers, or misalignment of the optics.[6][7][8] In some cases, a blocked fluidic pathway can reduce the number of events acquired, leading to a perceived weak signal.

  • High Background: This may be caused by contaminated sheath fluid, old or contaminated reagents, or light leaks into the flow cell.[7] Reviewing reagent preparation and ensuring a clean fluidics system are key troubleshooting steps.[4]

Q4: I'm seeing a high Coefficient of Variation (%CV) in my performance check. What does this indicate?

A high %CV (typically >20%) indicates inconsistency and variability in the measurement.[9][10] Common causes include:

  • Fluidics Instability: Air bubbles in the system or a partial clog can cause inconsistent flow rates.[9]

  • Pipetting Errors: Inconsistent mixing or pipetting of reagents can lead to variability.[10][11]

  • Instrument Issues: Fluctuations in laser power or detector voltage can increase variability.[12] It is recommended to monitor instrument performance over time using Levey-Jennings plots to identify trends before they become major issues.[1][2]

Q5: How do I troubleshoot potential spectral overlap or compensation issues highlighted by a performance check?

While a basic performance check primarily assesses instrument health, significant failures can hint at underlying issues that would affect compensation. If you suspect problems:

  • Use Single-Stain Controls: Ensure you are using bright, single-positive compensation controls for each fluorophore in your TAM panel.

  • Check Detector Voltages: Ensure photomultiplier tube (PMT) voltages are set within the linear range for each detector.[1]

  • Panel Design: Re-evaluate your panel design to minimize spectral overlap between adjacent fluorophores. Avoid pairing dimly expressed markers with dim fluorophores.[13]

Troubleshooting Guides and Protocols

Table 1: Key Performance Check Parameters & Acceptance Criteria

This table outlines typical parameters assessed during a flow cytometer system performance check using standardized beads. Acceptance criteria can vary by instrument and manufacturer.

ParameterCommon MetricTypical Acceptance CriteriaPotential Failure Indication
Laser Alignment Bead Peak Position (Channel #)Within a predefined target range provided by the manufacturer.A significant shift in the peak channel suggests laser or optical misalignment.
Detector Performance Robust Standard Deviation of the Peak (rSD) or %CVTypically < 3.0% for primary parameters.High %CV suggests unstable laser output, fluidics, or electronics.[14]
Fluidics Stability Event Rate over TimeStable event rate (e.g., within ±10% of the target rate).Fluctuating event rate points to clogs, leaks, or air bubbles.
Signal Resolution Peak-to-Valley Ratio (for multi-peak beads)Above a manufacturer-specified minimum value.Poor resolution indicates issues with optical focus or fluidics.
Protocol: Standard System Performance Check (Flow Cytometer)

This protocol provides a generalized workflow. Always refer to your specific instrument and reagent manufacturer's instructions.

  • Instrument Start-Up:

    • Power on the cytometer, fluidics cart, and computer.

    • Ensure sheath fluid is full and the waste container is empty.

    • Allow lasers to warm up for at least 30 minutes.

  • Reagent Preparation:

    • Retrieve the system performance check beads (e.g., CS&T beads).

    • Allow the beads to equilibrate to room temperature.

    • Vortex the bead vial vigorously for 10-15 seconds to ensure a homogenous suspension.

    • Add the specified number of bead drops to a labeled tube containing the recommended volume of sheath fluid or appropriate buffer.

  • Running the Check:

    • Launch the instrument control software and navigate to the system performance or QC module.

    • Follow the software prompts to load the prepared bead tube.

    • Acquire the data as instructed. The software will typically automate the data acquisition and analysis.

  • Reviewing the Results:

    • The software will generate a report comparing the measured parameters against the established baseline or target values.

    • Verify that all parameters fall within the acceptable ranges defined in the report (as exemplified in Table 1).

    • If the check passes, proceed with your experiment. If it fails, consult the troubleshooting workflow and tables.

Visual Troubleshooting Guides

Workflow for a Failed Performance Check

The following diagram illustrates a logical workflow for diagnosing and resolving a failed system performance check.

G start Performance Check Fails review_protocol Review Protocol & Reagent Prep start->review_protocol rerun Prepare Fresh Reagents & Rerun Check review_protocol->rerun pass Check Passes: Proceed with Experiment rerun->pass Pass fail2 Check Fails Again rerun->fail2 Fail troubleshoot Begin Systematic Troubleshooting fail2->troubleshoot fluidics Check Fluidics: - Sheath Fluid - Waste - Bubbles/Leaks troubleshoot->fluidics cleaning Run Instrument Cleaning Cycles (Decontaminate, Clean Flow Cell) fluidics->cleaning rerun2 Rerun Check cleaning->rerun2 pass2 Check Passes rerun2->pass2 Pass fail3 Check Fails rerun2->fail3 Fail contact Contact Technical Support fail3->contact G cluster_0 cluster_1 cluster_2 M0 Macrophage (M0) M1 M1 Phenotype (Pro-inflammatory) M2 M2 Phenotype (Anti-inflammatory) LPS LPS, IFN-γ LPS->M1 Polarization IL4 IL-4, IL-13 IL4->M2 Polarization

References

Common mistakes when using a PSM-5 TAM panel

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the PSM-5 TAM (Penetrant System Monitor) panel. The PSM-5 panel is a critical tool for monitoring the performance of liquid penetrant inspection systems by detecting sudden changes in the process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of the PSM-5 TAM panel.

Issue 1: Inability to Detect Smaller Starburst Indications (e.g., Starbursts 4 and 5)

Q: Why can't I see the smaller, finer starburst indications on the PSM-5 panel?

A: This is a common issue that can point to several problems within your penetrant system or with the panel itself. The primary causes are often related to improper panel preparation, issues with the developer application, or contamination.

Possible Causes & Solutions

Cause Solution
Improper Pre-processing Ensure the panel is completely clean and dry before applying the penetrant. Any residual solvent or moisture in the fine cracks can inhibit penetrant entry.
Developer Application Issues An incorrect developer application layer can obscure fine indications. Verify that the developer is applied according to the established baseline procedure.
Clogged Cracks Over time, the fine cracks of the panel can become clogged with penetrant or developer residue, preventing new penetrant from entering. If clogging is suspected, perform a thorough cleaning of the panel.
Penetrant System Degradation A sudden inability to see indications that were previously visible could signal a problem with the penetrant materials themselves, such as contamination.

Troubleshooting Workflow for Undetected Starbursts

G start Start: Starbursts 4 & 5 not visible check_preprocessing Was the panel thoroughly cleaned and dried before use? start->check_preprocessing improper_preprocessing Action: Re-clean and dry the panel properly. Refer to cleaning protocol. check_preprocessing->improper_preprocessing No check_developer Is the developer application consistent with the baseline? check_preprocessing->check_developer Yes end End: Problem Resolved improper_preprocessing->end improper_developer Action: Review and correct the developer application technique. check_developer->improper_developer No check_panel_cleanliness Is the panel potentially clogged from previous uses? check_developer->check_panel_cleanliness Yes improper_developer->end clogged_panel Action: Perform a thorough cleaning (e.g., ultrasonic bath or solvent soak). check_panel_cleanliness->clogged_panel Yes system_issue Investigate penetrant system for contamination or degradation. check_panel_cleanliness->system_issue No clogged_panel->end system_issue->end

Caption: Troubleshooting flowchart for invisible starbursts.

Issue 2: Excessive Background Fluorescence

Q: The grit-blasted side of my panel shows excessive background fluorescence. What does this indicate?

A: High background fluorescence on the washability test area can indicate a number of issues with your penetrant system, particularly with the washing or emulsification steps.

Possible Causes & Solutions

Cause Solution
Over-dilution of Emulsifier For hydrophilic emulsifier systems, an overly diluted emulsifier may not effectively remove excess penetrant.
Shortened Emulsifier Times Insufficient emulsifier dwell time will result in incomplete removal of the surface penetrant.
Absence of a Pre-wash In some systems, a pre-wash step is necessary to remove the bulk of the surface penetrant before emulsification.
Contaminated Materials Contamination in your penetrant or emulsifier can lead to increased background fluorescence.

Frequently Asked Questions (FAQs)

Q: Is the PSM-5 TAM panel used to measure the sensitivity of a penetrant system?

A: No, this is a common misconception. The PSM-5 panel is not a sensitivity comparison tool; its purpose is to detect sudden changes in the performance of a liquid penetrant inspection system.

Q: How often should the PSM-5 TAM panel be used?

A: The panel should be processed at the beginning of each shift to verify the system's performance. It should also be used anytime the system's reliability is .

Q: What is the proper way to clean and store the PSM-5 TAM panel?

A: The panel should be cleaned immediately after each use to prevent the cracks from clogging. For storage, immerse the panel in a fast-evaporating solvent such as acetone in a sealed container.

Q: Can I use the same PSM-5 panel for different penetrant systems?

A: It is recommended to use a separate panel for each penetrant system to avoid false or misleading results.

Q: What should I do when I receive a new PSM-5 TAM panel?

A: When you receive a new panel, you should establish a baseline by processing it with fresh, unused penetrant materials. Document the results, including the number of visible starbursts and the background appearance, with a 1:1 scale color photograph for future comparisons.

Experimental Protocols

Protocol 1: Standard PSM-5 TAM Panel Processing

This protocol outlines the standard procedure for using the PSM-5 panel to monitor a liquid penetrant system.

  • Preparation:

    • Remove the panel from its solvent storage.

    • Wipe the panel with a clean, lint-free cloth before the solvent evaporates to prevent streaking.

    • Dry the panel completely. For best results, use an air-circulating oven at 60-70°C for 15 minutes. Alternatively, a compressed air blast (<25 psi) can be used.

    • Allow the panel to cool to below 38°C before applying penetrant.

  • Processing:

    • Apply the penetrant and process the panel in the same manner as your production parts.

    • To test the robustness of your system, you can use the most adverse processing parameters, such as the minimum allowable penetrant dwell time and the maximum allowable wash time.

  • Evaluation:

    • After the development step, evaluate the panel and compare the results to your established baseline photograph. Note any changes in the number of visible starbursts, their brightness, or the background fluorescence.

  • Post-use Cleaning and Storage:

    • Immediately after evaluation, remove the developer residue with a lint-free cloth.

    • Return the panel to its solvent storage container.

Standard PSM-5 Panel Workflow

G cluster_prep Preparation cluster_process Processing cluster_eval Evaluation & Post-use prep1 Remove from Solvent prep2 Wipe with Lint-Free Cloth prep1->prep2 prep3 Dry Panel (Oven or Air) prep2->prep3 prep4 Cool Panel (<38°C) prep3->prep4 proc1 Apply Penetrant prep4->proc1 proc2 Process as Production Part proc1->proc2 eval1 Evaluate Indications proc2->eval1 eval2 Compare to Baseline eval1->eval2 eval3 Clean Panel eval2->eval3 eval4 Return to Solvent Storage eval3->eval4 G cluster_materials Materials cluster_process Process Parameters center Penetrant System Performance penetrant Penetrant (Contamination) center->penetrant emulsifier Emulsifier (Contamination, Dilution) center->emulsifier developer Developer (Concentration) center->developer dwell Dwell Times (Penetrant, Emulsifier, Developer) center->dwell wash Wash Parameters (Pressure, Temperature, Time) center->wash dry Drying (Temperature, Time) center->dry

Technical Support Center: Preventing Test Surface Contamination in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and mitigate contamination of test surfaces in mass spectrometry experiments.

Troubleshooting Guides

Systematic Guide to Preventing and Mitigating Test Surface Contamination

Contamination is a critical issue in mass spectrometry that can lead to inaccurate results, decreased sensitivity, and instrument downtime.[1][2] This guide provides a systematic approach to identifying and eliminating common sources of contamination.

Pre-Analytical Contamination Sources

Contamination can be introduced before the sample ever reaches the mass spectrometer. Careful attention to lab practices and materials is the first line of defense.

Table 1: Common Pre-Analytical Contaminants and Prevention Strategies

ContaminantCommon SourcesPrevention and Mitigation Strategies
Phthalates Plasticizers from labware (e.g., tubes, pipette tips, containers).[3][4]Use high-quality polypropylene tubes and minimize the use of plasticware. Whenever possible, use glass or solvent-rinsed containers.[5]
Polyethylene Glycol (PEG) Detergents, hand creams, some solvents, and column manufacturing processes.[4][6]Use dedicated glassware for mass spectrometry experiments and avoid washing with detergents.[1][5] Rinse glassware thoroughly with high-purity water and organic solvents.[6] Wear powder-free nitrile gloves.[3]
Keratin Skin, hair, and dust from the laboratory environment.[6]Work in a clean, low-dust environment. Wear appropriate personal protective equipment (PPE), including gloves and a lab coat. Keep sample containers covered.
Metal Ions (Na+, K+, etc.) Glassware, solvents, and buffers.[4][7]Use high-purity, MS-grade solvents and reagents.[5] Use dedicated glassware that has been acid-washed.
Solvent Impurities Impurities in solvents, even in high-purity grades.Use the highest grade solvents available (e.g., LC-MS grade).[5] Filter all solvents before use.

Analytical Contamination Sources

Contamination can also be introduced during the analytical process itself, originating from the instrument or the immediate experimental setup.

Table 2: Common Analytical Contaminants and Prevention Strategies

ContaminantCommon SourcesPrevention and Mitigation Strategies
Pump Oil/Seal Material Leakage from vacuum pumps or wear of pump seals.Regular maintenance of the mass spectrometer, including checking and replacing pump oil and seals as recommended by the manufacturer.
Cross-Contamination Carryover from previous samples in the autosampler or on the column.Run blank injections between samples to check for and reduce carryover.[8] Develop and implement rigorous cleaning protocols for the autosampler and column.
Mobile Phase Contamination Microbial growth in aqueous mobile phases or contaminated solvents.[9]Prepare fresh mobile phases daily. Filter all mobile phases before use. Regularly flush the LC system with organic solvent to prevent microbial growth.[3]
Gas Line Contaminants Impurities in the nitrogen or other gases used in the instrument.Use high-purity gases and install in-line gas purifiers.
Experimental Protocol: Test Surface Cleaning and Verification

This protocol outlines a general procedure for cleaning a contaminated test surface (e.g., a sample plate or probe) and verifying its cleanliness.

Materials:

  • HPLC-grade or MS-grade methanol, isopropanol, and water.[10]

  • Lint-free wipes.

  • Sonicator.

  • Clean glass beaker.

Procedure:

  • Initial Rinse: Rinse the test surface thoroughly with HPLC-grade water to remove any water-soluble contaminants.

  • Solvent Wash 1 (Methanol): Place the test surface in a clean glass beaker filled with HPLC-grade methanol. Sonicate for 15 minutes.

  • Solvent Wash 2 (Isopropanol): Discard the methanol and replace it with HPLC-grade isopropanol. Sonicate for another 15 minutes.

  • Final Rinse: Rinse the test surface thoroughly with HPLC-grade water followed by a final rinse with HPLC-grade methanol to aid in drying.

  • Drying: Dry the test surface in a clean environment, such as a dedicated oven or under a stream of high-purity nitrogen.

  • Verification:

    • Acquire a blank spectrum by running a solvent blank (e.g., 50:50 methanol:water) on the cleaned test surface.

    • Analyze the blank spectrum for the presence of common contaminant peaks (e.g., PEG, phthalates).

    • If significant contamination is still present, repeat the cleaning procedure or consider more aggressive cleaning methods as recommended by the instrument manufacturer.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of test surface contamination?

A1: The most common signs include:

  • High background noise in your mass spectra.[9]

  • The appearance of unexpected peaks, often in a repeating pattern (e.g., PEG peaks separated by 44 Da).[4][6]

  • Poor signal intensity or ion suppression, where the presence of contaminants interferes with the ionization of your analytes of interest.[1]

  • Peak splitting or broadening in your chromatograms.[2]

Q2: How can I differentiate between a real sample peak and a contaminant peak?

A2:

  • Run Blanks: Always run solvent blanks before and after your sample analysis.[10] Peaks that appear in the blank runs are likely contaminants.

  • Check Common Contaminant Databases: Compare the m/z of the unknown peak to lists of common mass spectrometry contaminants.[7][12]

  • Isotopic Pattern: Analyze the isotopic pattern of the peak. Contaminants often have characteristic isotopic distributions.

  • Persistence: Contaminant peaks often persist across multiple, unrelated experiments.

Q3: What are the best practices for handling samples to avoid contamination?

A3:

  • Use High-Purity Solvents and Reagents: Always use HPLC or LC-MS grade solvents and high-purity reagents.[5]

  • Minimize Plastic Use: Whenever possible, use glass vials and labware. If you must use plastic, opt for high-quality polypropylene and rinse it with a suitable solvent before use.[5]

  • Wear Gloves: Always wear powder-free nitrile gloves and change them frequently.[3]

  • Keep Samples Covered: Protect your samples from airborne contaminants by keeping vials and plates covered.

  • Proper Sample Concentration: Avoid overly concentrated samples, as this can lead to carryover and contamination of the system. Aim for a concentration appropriate for your instrument's sensitivity.[13]

Q4: How often should I clean the mass spectrometer's ion source?

A4: There is no fixed schedule for cleaning the ion source. It should be cleaned when symptoms of contamination appear, such as a significant drop in sensitivity or an increase in background noise.[11] Always follow the manufacturer's specific guidelines for cleaning the ion source.[11][14]

Visualizations

Contamination_Prevention_Workflow cluster_pre_analytical Pre-Analytical Stage cluster_analytical Analytical Stage cluster_post_analytical Post-Analytical Stage A Use High-Purity Solvents & Reagents E Run Solvent Blanks Between Samples A->E B Employ Clean Glassware B->E C Wear Appropriate PPE (Gloves) D Proper Sample Handling & Storage C->D D->E H Thoroughly Clean Test Surface E->H F Regular Instrument Maintenance G Prepare Fresh Mobile Phases F->G G->H I Proper Instrument Shutdown H->I Contaminant_Interference_Pathway Contaminant Contaminant Source (e.g., Plasticizer) IonSource Ion Source Contaminant->IonSource Co-elutes or is present in the background Sample Analyte of Interest Sample->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ionization Detector Detector MassAnalyzer->Detector Mass Separation Result Contaminated Spectrum (Signal Suppression/ False Peaks) Detector->Result

References

Technical Support Center: Resolving Inconsistencies in TAM Readings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common inconsistencies encountered during experiments using a Thermal Activity Monitor (TAM).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of inconsistencies in TAM panel readings?

The most frequent sources of error in TAM experiments arise from three main areas:

  • Sample Preparation: This is the most critical factor. Mismatched buffers between the sample cell and the syringe, incorrect concentration measurements, sample precipitation, and the presence of certain additives can all introduce significant artifacts.[1][2]

  • Instrumental Issues: Problems such as baseline drift, high noise levels, and sudden jumps in the signal can result from improper cleaning, a bent syringe, or temperature instability.[3]

  • Experimental Design: Suboptimal experimental parameters, including insufficient equilibration times between injections, inappropriate stirring speeds, or operating at a temperature where the sample is unstable, can lead to poor data quality.[4]

Q2: How often should I calibrate my TAM instrument?

Calibration is recommended at regular intervals, such as every few months, and additionally whenever you change experimental conditions like the operating temperature or if the instrument has been turned off for an extended period.[5] Most modern instruments have built-in electrical heaters for calibration, which converts a measured voltage to the corresponding heat flow.[5] For highly sensitive experiments, using a chemical calibration standard is also advisable to ensure the accuracy of the electrical calibration.[6][7]

Q3: What is a "good" baseline and why is it important?

A good baseline is stable, flat, and exhibits low noise (typically within ±100 µK over 24 hours for modern instruments).[8] It is crucial because the instrument measures the tiny heat changes of your reaction against this baseline. An unstable or drifting baseline can obscure the real heat signals from your experiment, leading to significant errors in the determination of thermodynamic parameters.[3][6]

Q4: Can my choice of buffer affect the experimental results?

Absolutely. The buffer's ionization enthalpy (ΔHion) can contribute to the measured heat if there is a pH mismatch between the solutions in the cell and the syringe, or if the reaction involves the uptake or release of protons.[4] It is best to use a buffer with a low ionization enthalpy, such as phosphate or citrate, and to ensure the pH of the macromolecule and ligand solutions are identical (differing by no more than 0.05 pH units).[1][2][4]

Q5: How do I differentiate between a true binding event and an artifact?

A true binding event typically shows a sigmoidal binding isotherm when the integrated peak areas are plotted against the molar ratio. Artifacts often manifest in ways that deviate from this expected behavior. For example:

  • Heat of Dilution: Performing a control experiment where the ligand is injected into the buffer alone can quantify this effect, which should be subtracted from the main experiment.[4]

  • Air Bubbles: These cause sharp, random spikes in the data that are not correlated with injections. Degassing samples before the experiment is crucial.[4]

  • Mismatched Buffers: A significant mismatch can cause large, constant heat changes with each injection that do not saturate.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter with your TAM readings in a question-and-answer format.

Baseline Issues
Q: My baseline is noisy or drifting. What should I do?

Potential Causes:

  • Insufficient Equilibration: The instrument may not have reached thermal stability. Allow for adequate equilibration time before starting your experiment. For experiments far from room temperature, this can take longer.[4]

  • Dirty Sample Cell: Residual contaminants from previous experiments can cause a drifting baseline. Ensure the cell is cleaned thoroughly according to the manufacturer's protocol.

  • Contamination in Reference Cell: If the reference cell contents have evaporated or become contaminated, it can cause a significant shift in the baseline.

  • Air Bubbles: Small bubbles in the cell or syringe can lead to baseline noise. Degas all solutions thoroughly before loading.[4]

  • External Factors: Environmental factors like significant changes in room temperature or vibrations can affect highly sensitive microcalorimeters.[10]

Solutions:

  • Verify Equilibration: Ensure the instrument has reached thermal equilibrium. Most software will indicate when the baseline is stable enough to begin.

  • Thorough Cleaning: Clean the sample and reference cells meticulously with appropriate detergents and solvents.

  • Degas Samples: Use a vacuum degasser or centrifuge your samples to remove dissolved gases.[4]

  • Check Reference Cell: Inspect the reference cell to ensure it is properly filled and sealed.

  • Isolate Instrument: Place the instrument in a location with stable ambient temperature and minimal vibration.

Q: There is a large jump in the baseline after the first injection. What does this mean?

Potential Causes:

  • Buffer Mismatch: A significant difference in pH or buffer composition between the syringe and the cell is a common cause. This can result from protonation/deprotonation of the buffer or solutes.[4]

  • Temperature Mismatch: If the solutions loaded into the instrument are not at the experimental temperature, the initial injections can show large heat changes as they equilibrate.

  • Stirrer Disturbance: The physical action of the injection can sometimes cause a shift in the thermal coupling between the cell contents and the stirrer, leading to a baseline jump.[3]

Solutions:

  • Precise Buffer Matching: Dialyze the macromolecule against the buffer that will be used to dissolve the ligand. This ensures the solutions are as identical as possible.[1][2]

  • Pre-Equilibrate Solutions: Allow your prepared samples to sit at room temperature near the instrument before loading to minimize temperature differences.

  • Optimize Stirring: Use the recommended stirring speed for your instrument to ensure proper mixing without introducing excessive mechanical heat.

Injection Peak Issues
Q: My injection peaks are all the same size, even at the end of the titration. Why?

Potential Causes:

  • No Binding Occurring: The two molecules may not be interacting under the experimental conditions.

  • Heat of Dilution: The observed signal may be solely due to the heat of diluting the ligand from a high concentration in the syringe to a lower concentration in the cell. This is especially prominent if the ligand is dissolved in a buffer containing agents like DMSO.[1]

  • Incorrect Concentrations: If the concentration of the macromolecule in the cell is much lower than expected, saturation may not be reached within the course of the titration.

Solutions:

  • Run a Control Experiment: Inject the ligand into the buffer alone. If the peaks are of a similar magnitude to your main experiment, the signal is likely dominated by the heat of dilution.[4]

  • Verify Concentrations: Accurately measure the concentrations of both your macromolecule and ligand immediately before the experiment.[1]

  • Optimize Concentrations: Ensure your experimental concentrations are appropriate for the expected binding affinity (Kd).

Q: I am seeing sharp, random spikes in my data that are not related to injections. What are they?

Potential Causes:

  • Air Bubbles: This is the most common cause of sharp, non-injection-related spikes. An air bubble passing through the detection area will cause a significant thermal event.

  • Electrical Noise: Interference from other electronic equipment can sometimes manifest as spikes in the data.

Solutions:

  • Degas Samples: Thoroughly degas all solutions (macromolecule, ligand, and buffer) before loading them into the instrument.[4]

  • Careful Loading: When filling the cell and syringe, do so slowly and carefully to avoid introducing bubbles.

  • Check Electrical Grounding: Ensure the instrument is properly grounded and not placed near sources of significant electromagnetic interference.

Q: The shape of my injection peaks is unusual or inconsistent. What could be the cause?

Potential Causes:

  • Slow Binding Kinetics: If the binding process is slow, the heat change may not complete before the next injection, leading to broad or distorted peaks.

  • Precipitation: If the ligand or the resulting complex precipitates out of solution upon injection, it can cause erratic and non-reproducible peak shapes.

  • Bent Syringe: A bent injection syringe can affect the mixing efficiency and the way the injectant is delivered into the cell, leading to inconsistent peak shapes.

Solutions:

  • Increase Injection Spacing: Allow more time between injections to ensure the reaction reaches equilibrium.

  • Check for Precipitation: Visually inspect the sample after the experiment. If precipitation is suspected, try reducing the concentrations of the reactants.

  • Inspect the Syringe: Carefully remove the syringe and check if it is bent. A bent syringe should be replaced.

Data Reproducibility Issues
Q: I am getting different results when I repeat the same experiment. What are the likely causes?

Potential Causes:

  • Inconsistent Sample Preparation: Small variations in buffer pH, salt concentration, or reactant concentrations between experiments can lead to different results.[1]

  • Sample Instability: The macromolecule or ligand may be degrading over time, especially if it is sensitive to temperature or oxidation.

  • Incomplete Cleaning: Carry-over from a previous experiment can interfere with the current one.

Solutions:

  • Standardize Protocols: Use a standardized, documented protocol for sample preparation to ensure consistency.

  • Use Fresh Samples: Prepare fresh samples for each experiment, especially if they are known to be unstable.

  • Implement a Rigorous Cleaning Protocol: Always clean the instrument thoroughly between different experiments and different users.

Key Experimental Protocols

Protocol: Standard Isothermal Titration Calorimetry (ITC) Experiment

Objective: To provide a standardized methodology for conducting an ITC experiment to minimize inconsistencies and artifacts.

Materials:

  • Purified macromolecule (e.g., protein)

  • Ligand

  • Dialysis buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Degasser

  • TAM/ITC Instrument (e.g., TA Instruments TAM IV, MicroCal PEAQ-ITC)

  • Micropipettes and sterile tips

Methodology:

  • Sample Preparation (Day 1):

    • Prepare at least 1 liter of the desired experimental buffer.

    • Dialyze the macromolecule solution (minimum 3 mL) against 1 liter of the buffer at 4°C overnight. This step is critical for matching the buffer composition.[1][2]

    • Retain at least 50 mL of the final dialysis buffer (dialysate) to dissolve the ligand and for use in the reference cell.[2]

  • Sample Preparation (Day 2):

    • Recover the dialyzed macromolecule.

    • Accurately determine the concentration of the macromolecule (e.g., via UV-Vis absorbance).[1]

    • Dissolve the ligand in the reserved dialysate to the desired concentration. Accurately determine its concentration.

    • Check the pH of both the macromolecule and ligand solutions. They must be within 0.05 pH units of each other.[1][4]

    • Thoroughly degas both solutions and the buffer for the reference cell for at least 10 minutes immediately prior to use.[4]

  • Instrument Setup and Loading:

    • Set the experimental temperature and allow the instrument to equilibrate completely.[4]

    • Thoroughly clean the sample and reference cells according to the manufacturer's instructions.

    • Carefully load the reference cell with degassed buffer.

    • Slowly load the sample cell with the macromolecule solution, avoiding the introduction of bubbles.

    • Carefully fill the injection syringe with the ligand solution, ensuring no bubbles are trapped.

  • Running the Experiment:

    • Insert the syringe into the sample cell and allow the system to equilibrate again. The baseline should be stable and have low noise before starting injections.

    • Set up the injection parameters (number of injections, volume per injection, spacing between injections). A typical experiment might use 19 injections of 2 µL each, with 150-second spacing.

    • Initiate the titration sequence.

    • After the main titration, perform a control titration by injecting the ligand into buffer to measure the heat of dilution.[4]

  • Cleaning:

    • Following the experiment, immediately clean the sample cell and syringe thoroughly as per the manufacturer's protocol to prevent sample drying and contamination.

Quantitative Data Summary

Table 1: Recommended Macromolecule and Ligand Concentrations for ITC
Estimated KdRecommended Macromolecule Concentration (µM)Recommended Ligand Concentration (µM)
1 nM - 0.5 µM10100
0.5 µM - 2 µM30300
2 µM - 10 µM50500
10 µM - 100 µM3040 x Kd
> 100 µM3020 x Kd
(Source: Adapted from Molscreen, 2021)[1]
Table 2: Common Buffer Systems and their Ionization Enthalpies
BufferpKa at 25°CΔHion (kJ/mol)Suitability for ITC
Phosphate7.213.5Excellent
Acetate4.76-0.3Excellent
Citrate4.76 / 6.40-3.5Excellent
HEPES7.5521.4Good
PIPES6.8011.5Good
Tris8.2047.6Poor (use with caution)
Glycine9.6045.2Poor (use with caution)
(Note: Using buffers with high ionization enthalpies can lead to large heat effects unrelated to binding if there are proton exchange events.)[2]

Diagrams and Workflows

Diagram 1: Troubleshooting Workflow for Unstable Baseline

G Start Unstable Baseline (Noise / Drift) Q1 Is instrument thermally equilibrated? Start->Q1 A1_No Action: Wait for longer equilibration time. Q1->A1_No No Q2 Are sample and reference cells clean? Q1->Q2 Yes A1_No->Q2 A2_No Action: Perform thorough cleaning cycle. Q2->A2_No No Q3 Are all solutions properly degassed? Q2->Q3 Yes A2_No->Q3 A3_No Action: Degas samples and buffer again. Q3->A3_No No End Issue Resolved or Contact Technical Support Q3->End Yes A3_No->End

Caption: A step-by-step workflow for diagnosing and resolving an unstable baseline in TAM experiments.

Diagram 2: Impact of Sample Preparation on ITC Data Quality

G cluster_0 Poor Sample Preparation cluster_1 Good Sample Preparation cluster_2 Resulting Data Quality Mismatch Mismatched Buffers BadData Inconsistent Readings High Noise Baseline Drift Artifacts Mismatch->BadData Bubbles Air Bubbles Bubbles->BadData Impurity Impure Sample Impurity->BadData Dialysis Dialyzed / Matched Buffers GoodData Reproducible Data Low Noise Stable Baseline Clear Binding Isotherm Dialysis->GoodData Degassed Degassed Solutions Degassed->GoodData Purified Highly Purified Sample Purified->GoodData

Caption: Comparison of outcomes from poor versus good sample preparation in TAM/ITC experiments.

Diagram 3: Logical Relationship of Error Sources in TAM Experiments

G cluster_sample Sample Preparation cluster_instrument Instrument & Method cluster_artifacts Data Artifacts RootCause Primary Error Sources Buffer Buffer Mismatch RootCause->Buffer Concentration Inaccurate Concentration RootCause->Concentration Degassing Inadequate Degassing RootCause->Degassing Calibration Calibration Error RootCause->Calibration Cleaning Improper Cleaning RootCause->Cleaning Temp Temperature Instability RootCause->Temp BaselineDrift Baseline Drift/Noise Buffer->BaselineDrift Reproducibility Low Reproducibility Concentration->Reproducibility Degassing->BaselineDrift PeakShape Poor Peak Shape Degassing->PeakShape Calibration->Reproducibility Cleaning->BaselineDrift Temp->BaselineDrift ObservedIssue Observed Inconsistencies BaselineDrift->ObservedIssue PeakShape->ObservedIssue Reproducibility->ObservedIssue

Caption: Logical flow from primary error sources to the final observed inconsistencies in TAM data.

References

Validation & Comparative

A Comparative Guide to TAM 146040 Panels for Liquid Penetrant Inspection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available TAM 146040 panels, which are critical tools for the system performance monitoring of liquid penetrant inspection (LPI) processes. Adherence to stringent quality control standards is paramount in drug development and manufacturing, where LPI is employed to detect surface-breaking defects in critical equipment. This document outlines the specifications of TAM 146040 panels, compares available alternatives, and provides detailed experimental protocols for their use in accordance with industry standards.

Certificate of Conformance and Manufacturer Comparison

TAM 146040 panels are manufactured to the specifications outlined by Pratt & Whitney, a standard widely adopted in the aerospace and other critical industries. A certificate of conformance is a mandatory document accompanying each panel, verifying its compliance with these specifications. This certificate typically includes a unique serial number, a photograph of the crack indications, and measured sizes of the five "starburst" crack patterns.[1]

Several manufacturers produce TAM 146040 panels, with the primary distinction being the plating material used for the cracked surface. While traditional panels utilize a hard chrome plating, newer alternatives with nickel plating are available, offering different performance characteristics.

ManufacturerPlating MaterialKey FeaturesApprovals & Compliances
Hoffmann Hard Chrome AlloyGerman precision manufacturing, available in polished or grit-blasted finishes.[2][3]Pratt & Whitney (146040), Rolls Royce, GE Aviation.[2][3]
REL, Inc. Proprietary NickelHexavalent chromium-free, promoted as environmentally friendly. Non-clogging plating.[4]Pratt & Whitney (146040-1, 146040-2), Rolls-Royce, GE Aviation. RoHS, REACH, WEEE, ELV, Proposition 65 compliant.[4]
Magnaflux Hard ChromeManufactured to UTC / Pratt & Whitney TAM 146040 Rev N.[1]ASTM E1417, AMS 2647.[1]
Sherwin Hard ChromeLong-standing manufacturer of PSM-5 panels, which are comparable to TAM 146040.[5]Pratt & Whitney (146040), MIL-STD-6866, ASTM E1417.[5]
Helling ChromeTest panel Nr-5 is manufactured in accordance with Pratt-Whitney Aircraft Drawing Number TAM 146040.[6][7]ASTM E1417, GE Specification P3TF2, MIL-STD-6866.[6][7]

Performance Comparison: Chrome vs. Nickel Plating

Performance MetricHard Chrome PlatingElectroless Nickel PlatingSupporting Data/Rationale
Hardness & Wear Resistance Higher (68-72 HRC)[8]Lower (45-55 HRC, can be increased with heat treatment)[8]Hard chrome is inherently harder, making it more resistant to scratching and mechanical wear over repeated use and cleaning cycles.[8][9]
Corrosion Resistance GoodExcellentElectroless nickel provides superior protection against corrosive environments, which can be a factor in harsh cleaning or operating conditions.[8]
Uniformity of Plating GoodExcellentThe electroless nickel plating process ensures a more uniform coating, especially on complex geometries, although the TAM panel surface is relatively simple.[10]
Environmental & Health Contains hexavalent chromium (a known carcinogen)Hexavalent chromium-freeNickel-plated panels are promoted as a more environmentally friendly and safer alternative.[4]
Appearance of Indications Bright, reflective surface with a bluish hue.[11]Matte to semi-bright finish.[8]The visibility of fluorescent penetrant indications may vary slightly against the different backgrounds, but no quantitative data on this is available.

Experimental Protocols

The primary use of a TAM 146040 panel is for the daily system performance check of a liquid penetrant inspection system, as specified in ASTM E1417.[1][12] This procedure is designed to detect sudden changes in the penetrant system's performance.[1]

Establishing a Baseline

A new TAM panel must be "baselined" with fresh, unused penetrant, emulsifier (if applicable), and developer.[1]

  • Pre-cleaning: Thoroughly clean the panel to remove any contaminants. A recommended procedure is ultrasonic cleaning in a 20% solution of an alkaline cleaner in deionized water for at least 10 minutes at 60°C ± 5°C.[1]

  • Rinsing: Rinse the panel with a water spray (25 psi ± 5 psi) for 90 seconds, followed by an acetone rinse.[1]

  • Drying: Dry the panel in an oven for 20 minutes at 60°C ± 5°C.[1]

  • Verification of Cleanliness: Inspect the panel under a UV-A lamp to ensure no residual fluorescence is present.[1]

  • Penetrant Application: Apply fresh, unused penetrant to the panel surface.

  • Dwell Time: Allow the penetrant to dwell for the time specified in your process documentation.

  • Excess Penetrant Removal: Remove the excess penetrant using the method appropriate for your process (e.g., water wash, solvent wipe).

  • Developer Application: Apply a thin, even layer of fresh, unused developer.

  • Inspection: After the appropriate development time, inspect the panel under a UV-A light (minimum of 1000 µW/cm² at the surface) in a darkened area (less than 2 foot-candles of ambient light).[13]

  • Documentation: Photograph the indications on the panel. This photograph will serve as the baseline for subsequent daily checks. Record the number of visible star indications.

Daily System Performance Check
  • Pre-cleaning: Clean the TAM panel as described in the baseline procedure.

  • Processing: Process the panel through the in-use penetrant system using the same parameters as your production parts.

  • Inspection: Inspect the panel under the same conditions as the baseline inspection.

  • Comparison: Compare the number and appearance of the star indications to the baseline photograph. Any significant deviation (e.g., fewer visible stars, noticeable decrease in brightness) indicates a potential issue with the penetrant system that must be investigated and corrected.[1]

Visualizations

G cluster_baseline Baseline Establishment cluster_daily_check Daily System Performance Check New TAM Panel New TAM Panel Pre-cleaning Pre-cleaning (Ultrasonic, Rinse, Dry) New TAM Panel->Pre-cleaning Fresh Penetrant Application Apply Fresh Penetrant & Developer Pre-cleaning->Fresh Penetrant Application Processing Process per Standard Protocol Fresh Penetrant Application->Processing Inspection Inspect under UV-A Light Processing->Inspection Baseline Photograph Baseline Photograph Inspection->Baseline Photograph Comparison Comparison Baseline Photograph->Comparison Used TAM Panel Used TAM Panel Pre-cleaning_daily Pre-cleaning (Ultrasonic, Rinse, Dry) Used TAM Panel->Pre-cleaning_daily Same Protocol In-Use Penetrant Application Apply In-Use Penetrant & Developer Pre-cleaning_daily->In-Use Penetrant Application Processing_daily Process per Production Protocol In-Use Penetrant Application->Processing_daily Inspection_daily Inspect under UV-A Light Processing_daily->Inspection_daily Inspection_daily->Comparison System OK System OK Comparison->System OK Investigate System Investigate System Comparison->Investigate System G cluster_plating Plating Alternatives TAM_Panel TAM 146040 Panel Material: Stainless Steel Specification: Pratt & Whitney 146040 Chrome Hard Chrome Plating + Higher Hardness + Higher Wear Resistance - Contains Hexavalent Chromium TAM_Panel->Chrome Traditional Nickel Electroless Nickel Plating + Superior Corrosion Resistance + More Uniform Coating + Hexavalent Chromium-Free TAM_Panel->Nickel Alternative

References

A Comparative Guide to NDT Penetrant System Validation: MIL-STD-6866 and its Successor ASTM E1417

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the integrity of materials and equipment is paramount. Non-destructive testing (NDT) methods, such as liquid penetrant inspection, are critical for detecting surface-breaking defects that could compromise safety and product quality. This guide provides an objective comparison of NDT penetrant systems, focusing on the validation standards set forth by the now-superseded MIL-STD-6866 and its current replacement, ASTM E1417.

This document delves into the key differences and similarities between these standards, presents supporting experimental data on penetrant sensitivity, and outlines the methodologies for system validation.

From Military Standard to Industry Consensus: The Evolution of Penetrant System Validation

Historically, MIL-STD-6866 was the cornerstone for liquid penetrant inspection procedures within the defense and aerospace sectors.[1][2] However, this military standard has been formally canceled and superseded by ASTM E1417, "Standard Practice for Liquid Penetrant Testing".[2][3][4] This transition reflects a broader move towards industry-consensus standards. ASTM E1417 now serves as the primary document establishing the minimum requirements for conducting liquid penetrant examinations.[3][4][5][6][7]

While MIL-STD-6866 laid the foundational principles, ASTM E1417 provides a more comprehensive and continually updated framework for controlling the application of the liquid penetrant method.[1][4][5][6][7] Both standards aim to ensure the reliable detection of surface discontinuities such as cracks, porosity, and laps.[3][4][5][6][7]

Quantitative Performance Comparison: Sensitivity Levels and Probability of Detection

A key aspect of validating a penetrant system is determining its sensitivity. Fluorescent penetrant systems are categorized into different sensitivity levels, ranging from Level ½ (very low) to Level 4 (ultrahigh), as defined in AMS 2644.[8][9][10] Higher sensitivity penetrants are capable of detecting smaller defects, but they may also produce higher levels of background fluorescence, which can sometimes interfere with inspection.[8]

The performance of a penetrant system is often quantified by its Probability of Detection (POD), which is the statistical likelihood of detecting a flaw of a certain size.[11][12][13][14][15] A common metric is the a90/95 value, which represents the flaw size that can be detected with a 90% probability at a 95% confidence level.[15]

A NASA-funded study provides a valuable quantitative comparison between Sensitivity Level 3 (High) and Sensitivity Level 4 (Ultrahigh) fluorescent penetrants. The study aimed to address the requirement in NASA-STD-5009 for the use of Level 4 penetrants for fracture-critical components.[16]

Table 1: Comparison of a90/95 POD for Sensitivity Level 3 vs. Level 4 Fluorescent Penetrants [16]

Penetrant Sensitivity LevelAverage a90/95 (Point Estimate Method) (inches)Average a90/95 (Logit Curve Fit Method) (inches)
Level 30.0810.079
Level 40.0780.077

The results from this study indicated that the difference in the detectable crack size between Level 3 and Level 4 penetrants was minimal, with the a90/95 values differing by only 0.001 to 0.003 inches.[16] The total percentage of cracks found by both sensitivity levels was also nearly identical.[16]

Experimental Protocols for System Validation

The validation of an NDT penetrant system involves a combination of initial qualification and ongoing performance monitoring.

Protocol 1: Probability of Detection (POD) Study for Sensitivity Level Classification

This protocol outlines the general methodology for a POD study to quantitatively compare and classify the sensitivity of different penetrant systems.

1. Specimen Preparation:

  • Utilize test specimens with a representative number of real or artificially induced cracks of varying, known sizes. Low-cycle fatigue cracks are commonly used for generating realistic defects.[10]
  • Ensure the surface finish of the specimens is representative of the components to be inspected.

2. Penetrant Processing:

  • Apply the candidate and reference penetrant systems to different sets of specimens under controlled conditions, following a documented procedure.
  • Key parameters to control include:
  • Pre-cleaning method
  • Penetrant dwell time
  • Excess penetrant removal method (e.g., water washable, solvent removable)
  • Developer application and development time

3. Inspection and Data Collection:

  • Inspect the specimens under appropriate lighting conditions (visible or UV-A light).
  • Record all "hits" (detected cracks) and "misses" (undetected cracks) for each crack size.

4. Data Analysis:

  • Analyze the hit/miss data using statistical methods such as the logit curve fit to generate a POD curve.[16]
  • From the POD curve, determine the a90/95 value for each penetrant system.

5. Comparison and Classification:

  • Compare the POD curves and a90/95 values of the candidate penetrants to established reference materials to determine their sensitivity level.

Protocol 2: Daily System Performance Check using TAM/PSM Panels

Routine performance checks are essential to ensure the continued reliability of the penetrant system. The TAM (Test and Monitor) or PSM (Penetrant System Monitoring) panel is a widely used tool for this purpose.[17][18][19][20][21]

1. Panel Description:

  • The panel is typically a stainless steel plate, half of which is chrome-plated.[17][19][20]
  • The chrome-plated section contains five "starburst" crack patterns of varying sizes, created by impacting the back of the panel.[17][19][20]
  • The other half of the panel is grit-blasted to provide a surface for evaluating penetrant washability and background fluorescence.[18][20]

2. Procedure:

  • At the beginning of each shift or as required by specification, process the TAM/PSM panel using the same procedure as for production parts.[17]
  • This includes pre-cleaning, penetrant application and dwell, excess penetrant removal, and developer application.

3. Evaluation:

  • Visually inspect the panel under the appropriate lighting conditions.
  • Compare the number of visible starburst patterns and their brightness to a reference photograph or a "control" panel processed with fresh, unused materials.[19][21]
  • Any significant deviation in the number of visible patterns or an increase in background fluorescence indicates a potential degradation of the penetrant system's performance, requiring investigation and corrective action.[17]

4. Panel Maintenance:

  • Thoroughly clean the panel after each use to prevent the clogging of the cracks.[21]
  • Store the panel properly, often immersed in a solvent, to maintain its integrity.[19]

Validation Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the validation and ongoing monitoring of an NDT penetrant system.

NDT_Penetrant_Validation_Workflow cluster_Initial_Validation Initial System Validation cluster_Ongoing_Monitoring Ongoing Performance Monitoring cluster_Actions Actions Select_Penetrant Select Penetrant System (Type, Method, Sensitivity) Define_Procedure Define Written Procedure (per ASTM E1417) Select_Penetrant->Define_Procedure POD_Study Conduct POD Study (if required for classification) Define_Procedure->POD_Study Establish_Baseline Establish Baseline Performance with TAM/PSM Panel POD_Study->Establish_Baseline Daily_Check Daily System Performance Check (using TAM/PSM Panel) Establish_Baseline->Daily_Check Compare_Baseline Compare to Baseline Daily_Check->Compare_Baseline Evaluation Evaluation Compare_Baseline->Evaluation System_OK System OK Evaluation->System_OK Pass System_Not_OK System Not OK Evaluation->System_Not_OK Fail Production_Inspection Proceed with Production Inspection System_OK->Production_Inspection Investigate Investigate Cause (e.g., material degradation, process error) System_Not_OK->Investigate Corrective_Action Implement Corrective Action Investigate->Corrective_Action Revalidate Re-validate System Corrective_Action->Revalidate Revalidate->Daily_Check

Caption: NDT Penetrant System Validation and Monitoring Workflow.

References

A Comparative Guide to Verifying Crack Sizes on New TAM Panels for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of scientific research and drug development, ensuring the reliability of non-destructive testing (NDT) methods is paramount. Liquid penetrant inspection (LPI) is a widely used technique for detecting surface-breaking defects, and the performance of the entire LPI system hinges on the use of standardized test panels. This guide provides a comprehensive comparison of methods to verify crack sizes on a new TAM (Test and Monitoring) panel and its common alternatives.

This document outlines the experimental protocols for utilizing TAM panels, Sherwin Twin KDS Panels, and Nickel-Chromium (NiCr) Sensitivity Panels. It presents quantitative data in structured tables for easy comparison and includes detailed workflows visualized with Graphviz diagrams. This guide is intended for researchers, scientists, and drug development professionals who rely on accurate defect detection in their work.

Comparison of Test Panels for Liquid Penetrant Inspection

The selection of a suitable test panel is critical for validating the sensitivity and performance of a liquid penetrant inspection system. Each type of panel has distinct characteristics and applications.

FeatureTAM (Test and Monitoring) PanelSherwin Twin KDS PanelNickel-Chromium (NiCr) Sensitivity Panel
Primary Purpose Daily system performance check to monitor for sudden changes in the LPI process.[1][2]Side-by-side comparison of in-use penetrant with new, unused penetrant to check for degradation, as required by ASTM E1417.[3][4][5]To evaluate and compare the sensitivity of different penetrant materials, especially for detecting shallow flaws.[1]
Defect Type Five "starburst" crack patterns of progressively smaller sizes.[2]Five "sunburst" style cracks of varying diameters, with nearly identical patterns on each panel of a pair.[3][4][5]Uniform, linear cracks of a specified depth.[1]
Construction Stainless steel panel with a strip of heavy chrome plating containing the induced cracks.[2]A pair of nearly identical stainless steel panels with a brittle metal plating containing matching crack patterns.[3][4][6]Brass panel plated with brittle nickel and then chrome, stressed to induce linear cracks.[1][7]
Quantitative Crack Sizes Crack sizes are certified by the manufacturer but can vary between panels. An example of nominal maximum indication sizes are: 4.57-6.35 mm, 3.18-4.34 mm, 1.91-2.36 mm, 1.17-1.57 mm, and 0.38-0.79 mm.[8]Crack patterns are matched between the "twin" panels, but specific sizes are not the primary focus. The crack depth is approximately 26µm.[4][5]Available in sets with specified crack depths, commonly 10µm, 20µm, 30µm, and 50µm.[9][10]
Key Advantage Provides a quick, reliable daily check of the overall LPI system's functionality.[2]Enables direct comparison of penetrant performance on identical flaws, fulfilling a key requirement of ASTM E1417.[3][4]Allows for a quantitative comparison of penetrant sensitivity for specific flaw sizes.[1]
Applicable Standards ASTM E1417, Pratt & Whitney TAM 146040, MIL-STD-6866 (superseded by ASTM E1417).[2][6][11]ASTM E1417, MIL-STD-6866.[4][6]ISO 3452-3, JIS Z2343-3.[10]

Experimental Protocols

The following are detailed methodologies for utilizing each type of test panel for verifying crack indications as part of a liquid penetrant inspection process, based on the general principles outlined in ASTM E1417.[12][13]

General Liquid Penetrant Inspection Workflow

The fundamental steps for liquid penetrant inspection are consistent across different test panels. The specific dwell times and materials will vary based on the manufacturer's recommendations and the sensitivity level of the penetrant system being evaluated.

G cluster_pre Pre-Inspection cluster_proc Processing cluster_post Post-Inspection pre_clean 1. Pre-Cleaning (Ensure panel is free of contaminants) pre_dry 2. Drying (Evaporate cleaning solvents) pre_clean->pre_dry penetrant_app 3. Penetrant Application (Apply penetrant to the panel surface) pre_dry->penetrant_app penetrant_dwell 4. Penetrant Dwell (Allow penetrant to enter cracks) penetrant_app->penetrant_dwell excess_removal 5. Excess Penetrant Removal (Remove penetrant from the surface) penetrant_dwell->excess_removal drying_post_removal 6. Drying (If a water-washable or post-emulsifiable penetrant is used) excess_removal->drying_post_removal developer_app 7. Developer Application (Apply a thin, even layer of developer) drying_post_removal->developer_app developer_dwell 8. Development Time (Allow indications to appear) developer_app->developer_dwell inspection 9. Inspection (Visually examine for indications under appropriate lighting) developer_dwell->inspection post_clean 10. Post-Cleaning (Clean the panel for storage) inspection->post_clean

General Liquid Penetrant Inspection Workflow
Protocol 1: Verifying System Performance with a New TAM Panel

Objective: To establish a baseline for a new TAM panel and to perform daily checks on the liquid penetrant inspection system.

Materials:

  • New TAM Panel with manufacturer's certification of crack sizes.

  • Fresh, unused liquid penetrant, emulsifier (if applicable), and developer.

  • In-use liquid penetrant, emulsifier (if applicable), and developer.

  • Solvent cleaner (e.g., acetone, isopropyl alcohol).

  • Lint-free cloths.

  • UV-A light source (for fluorescent penetrants) or adequate white light source (for visible penetrants).

  • Camera for photographic documentation.

Procedure:

  • Baseline Establishment: a. Thoroughly clean the new TAM panel with a solvent cleaner and a lint-free cloth to remove any protective coatings or contaminants. Dry the panel completely. b. Process the clean, new TAM panel using fresh, unused penetrant, emulsifier (if needed), and developer, following the general LPI workflow. c. Inspect the panel under the appropriate lighting conditions. d. Photograph the resulting indications at a 1:1 scale. This photograph will serve as the baseline for future comparisons.[14] e. Record the number of visible starburst indications and their appearance.

  • Daily System Performance Check: a. At the beginning of each shift or as specified by internal procedures, clean the TAM panel as described above. b. Process the TAM panel using the in-use penetrant, emulsifier, and developer from the production line, following the established processing parameters. c. Inspect the panel and compare the number and appearance of the starburst indications to the baseline photograph. d. Any significant deviation from the baseline (e.g., fewer visible indications, weaker fluorescence) indicates a potential issue with the LPI system that must be investigated.[15]

Protocol 2: Comparative Penetrant Performance Using Sherwin Twin KDS Panels

Objective: To compare the performance of in-use penetrant with fresh, unused penetrant on nearly identical cracks.

Materials:

  • A set of Sherwin Twin KDS Panels (Panel A and Panel B).

  • Fresh, unused liquid penetrant, emulsifier (if applicable), and developer.

  • In-use liquid penetrant, emulsifier (if applicable), and developer.

  • Solvent cleaner.

  • Lint-free cloths.

  • Appropriate lighting for inspection.

Procedure:

  • Panel Preparation: a. Clean both Panel A and Panel B thoroughly with a solvent cleaner and lint-free cloths. Ensure both panels are completely dry.

  • Processing: a. Process Panel A using the fresh, unused penetrant system materials. b. Simultaneously, process Panel B using the in-use penetrant system materials from the production line. c. Ensure that all processing parameters (dwell times, rinse times, etc.) are identical for both panels.

  • Comparison: a. After the development time, place both panels side-by-side for a direct visual comparison under the appropriate lighting. b. Compare the brightness, clarity, and number of indications on Panel B (in-use materials) to those on Panel A (fresh materials). c. A noticeable difference in the indications on Panel B indicates a degradation in the performance of the in-use penetrant.

Protocol 3: Evaluating Penetrant Sensitivity with NiCr Panels

Objective: To quantitatively assess and compare the sensitivity of different liquid penetrant systems.

Materials:

  • Sets of NiCr sensitivity panels with known crack depths (e.g., 10µm, 20µm, 30µm, 50µm).

  • Different liquid penetrant systems to be compared.

  • Solvent cleaner.

  • Lint-free cloths.

  • Appropriate lighting for inspection.

  • Magnifying glass or other optical aids for detailed examination.

Procedure:

  • Panel Selection and Preparation: a. Select the NiCr panel set with the crack depth appropriate for the sensitivity level of the penetrants being tested. b. Clean the panels thoroughly.

  • Processing: a. Process one panel from a "twin" set with the first penetrant system. b. Process the other "twin" panel with the second penetrant system, ensuring identical processing parameters.

  • Sensitivity Evaluation: a. Inspect both panels under appropriate lighting. b. Compare the ability of each penetrant system to reveal the linear crack indications on the panels. c. The penetrant that produces brighter, more defined, and more continuous indications on the finer crack panels is considered to have higher sensitivity.

Logical Workflow for Test Panel Selection

The choice of test panel depends on the specific objective of the evaluation. The following diagram illustrates a logical workflow for selecting the appropriate panel.

G start Start: Define Testing Objective decision1 Daily System Performance Check? start->decision1 decision2 Compare In-Use vs. New Penetrant? decision1->decision2 No process1 Use TAM Panel decision1->process1 Yes decision3 Evaluate Penetrant Sensitivity? decision2->decision3 No process2 Use Sherwin Twin KDS Panels decision2->process2 Yes process3 Use NiCr Sensitivity Panels decision3->process3 Yes end End: Perform LPI decision3->end No process1->end process2->end process3->end

Decision workflow for selecting the appropriate test panel.

Conclusion

Verifying the crack sizes and overall performance of a liquid penetrant inspection system is a critical quality control step in research and development. While TAM panels are the industry standard for daily system checks, alternatives like Sherwin Twin KDS Panels and NiCr Sensitivity Panels offer distinct advantages for comparative and quantitative assessments of penetrant performance. By understanding the specific applications of each panel and adhering to standardized experimental protocols, researchers and drug development professionals can ensure the accuracy and reliability of their non-destructive testing results, ultimately contributing to the safety and efficacy of their work.

References

A Comparative Guide to TAM 146040-1 and 146040-2 Specifications for Penetrant System Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in the field of non-destructive testing (NDT), particularly those utilizing liquid penetrant inspection, ensuring the consistent performance of testing systems is paramount. The TAM (Testing and Monitoring) panel, also known as the PSM-5 panel, is a critical tool for the daily monitoring of these systems. This guide provides a detailed comparison of the two primary specifications, TAM 146040-1 and TAM 146040-2, to aid in the selection of the appropriate standard for specific applications. Both versions are manufactured to the Pratt & Whitney TAM #146040 specification.[1]

Core Distinctions: Surface Finish

The fundamental difference between the TAM 146040-1 and 146040-2 specifications lies in the surface finish of the chrome-plated section that contains the calibrated defects.

  • TAM 146040-1: This specification features a polished, mirror-chrome finish on the strip containing the five "starburst" crack centers.[1][2][3] The adjacent area on the panel is grit-blasted to a medium roughness to assess the wash characteristics of the penetrant.[1][2]

  • TAM 146040-2: In this version, the chrome-plated strip with the defects is lightly grit-blasted to create a dull or matte surface.[1][2][3] This finish is designed to be more representative of parts with rougher surfaces, such as raw castings and forgings.[2]

Quantitative Data Summary

The physical parameters of the TAM panels are consistent across both specifications, with the primary variation being the surface roughness of the defect-containing area.

ParameterTAM 146040-1TAM 146040-2Source(s)
Defect Strip Finish Polished ChromeLightly Grit-Blasted Chrome[1][2][3]
Typical Application General purpose, smooth surface inspectionInspection of parts with rough surfaces (e.g., castings, forgings)[2]
Panel Dimensions 4 x 6 inches4 x 6 inches[1]
Panel Thickness ~0.090 - 0.100 inches~0.090 - 0.100 inches[1][4]
Chrome Plating Thickness ~0.003 inches~0.003 inches[4]
Number of Crack Centers 55[1]
Crack Center Diameter Range ~0.015 to 0.250 inches~0.015 to 0.250 inches[2]
Surface Roughness (Ra) of Defect Area ~0.15 µm (polished)~0.7 µm (grit-blasted)[3][5]
Surface Roughness (Ra) of Washability Area ~1.5 - 2.0 µm~1.5 - 2.0 µm[3][4][5][6]

Experimental Protocols

The primary experimental use of the TAM panel is to serve as a known defect standard for the daily performance check of a liquid penetrant inspection system. This ensures that the entire process—penetrant application, emulsification/removal, and development—is functioning correctly.

General Experimental Protocol for System Performance Check:
  • Cleaning: Ensure the TAM panel is thoroughly cleaned to remove any residual materials from previous tests. This can be achieved by immersing the panel in a solvent like isopropyl alcohol or acetone for 10 minutes, followed by air drying.[7] A visual inspection under UV light can verify cleanliness.[7]

  • Penetrant Application: Apply the penetrant to be tested to the entire surface of the TAM panel via spraying, brushing, or immersion.

  • Dwell Time: Allow the penetrant to dwell on the surface for the prescribed amount of time as specified by the penetrant manufacturer or the relevant process specification.

  • Excess Penetrant Removal: Remove the excess penetrant from the surface. The method of removal (e.g., water wash, solvent wipe, emulsifier) will depend on the type of penetrant system being used. The grit-blasted portion of the panel is used to evaluate the effectiveness of the removal process.[3][5]

  • Drying: Dry the panel, typically in a drying oven at a specified temperature and time (e.g., 20 minutes at 60°C ± 5°C).[7]

  • Developer Application: Apply the developer to the surface of the panel.

  • Inspection and Evaluation: After a suitable development time (typically 5-10 minutes), inspect the panel under appropriate lighting conditions (white light for visible dye penetrants, UV-A light for fluorescent penetrants).[3][5] The number of visible starburst crack centers is recorded. A consistent number of visible cracks indicates a stable process, while a change may signal a degradation in the penetrant system's performance.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for a penetrant system performance check using a TAM panel.

G cluster_prep Panel Preparation cluster_process Penetrant Processing cluster_eval Evaluation Clean_Panel Clean TAM Panel Verify_Cleanliness Verify Cleanliness (UV Light) Clean_Panel->Verify_Cleanliness Apply_Penetrant Apply Penetrant Verify_Cleanliness->Apply_Penetrant Dwell Penetrant Dwell Apply_Penetrant->Dwell Remove_Excess Remove Excess Penetrant Dwell->Remove_Excess Dry Dry Panel Remove_Excess->Dry Apply_Developer Apply Developer Dry->Apply_Developer Develop Developer Dwell Apply_Developer->Develop Inspect Inspect Panel Develop->Inspect Record Record Visible Indications Inspect->Record Compare Compare to Baseline Record->Compare System_OK System Performance OK Compare->System_OK Consistent System_Fail System Failure Detected Compare->System_Fail Inconsistent

Caption: Experimental workflow for penetrant system performance monitoring using a TAM panel.

References

The Linchpin of NDT Reliability: A Comparative Guide to Serialized Certification for TAM Panels

Author: BenchChem Technical Support Team. Date: November 2025

For Non-Destructive Testing (NDT) professionals, quality control inspectors, and engineers, ensuring the integrity of liquid penetrant inspection (LPI) is paramount. This guide provides a detailed comparison of serialized, certified Test Articles for Measurement (TAM) panels versus non-certified alternatives, underscoring the critical role of certification in maintaining a reliable and compliant NDT system.

At the heart of a robust LPI process is the daily system performance check, a crucial step mandated by standards such as ASTM E1417.[1][2][3] This check hinges on the use of a known defect standard, most commonly a TAM panel.[2][4] These panels are not simply pieces of metal with induced cracks; they are precision tools designed to provide a consistent baseline for evaluating the performance of the entire penetrant system.[5]

The Anatomy of a TAM Panel

A typical TAM panel is a stainless steel plate, often 4x6 inches, with a chrome-plated strip on one side.[4][6] Within this strip, five "starburst" crack patterns of progressively smaller sizes are induced.[4][7] The other portion of the panel is often grit-blasted to a specific roughness, which is used to evaluate the washability of the penetrant and the level of background fluorescence.[4][8]

The core principle of a TAM panel is that it provides a stable, known set of defects.[2] By processing the panel through the LPI system daily, inspectors can quickly identify any degradation in performance.[1][9] A change in the number or brightness of the visible starburst indications compared to a baseline signals a potential issue with the penetrant materials, equipment, or process.[2][8]

Serialized Certification: The Key to Consistency

The uniqueness of each TAM panel cannot be overstated. Due to variations in the plating and cracking process, no two panels are identical.[4] This is where serialized certification becomes indispensable.

A serialized, certified TAM panel is one that has been individually assessed and comes with documentation that includes:

  • A unique serial number for traceability.

  • A photograph of the panel after being processed with fresh, unused penetrant materials, establishing its unique "signature."[10]

  • Certification of the crack sizes for each of the five starbursts.[4][10]

  • Conformance to relevant standards like Pratt & Whitney TAM 146040, ASTM E1417, and MIL-STD-6866.[4][6][7]

This certification provides a definitive, documented baseline for that specific panel.[4]

Alternatives , such as non-certified panels or using production parts with known defects, lack this crucial, traceable baseline. While a production part can serve as a known defect standard, its defects may not cover a range of sensitivities, and it lacks the washability test area of a standard TAM panel.[2] Uncertified panels offer no guarantee of the nature or consistency of their defects, making reliable comparison impossible.

The logical relationship between the components of a certified LPI system is illustrated below.

cluster_0 Certified LPI System Certified_TAM_Panel Serialized Certified TAM Panel Baseline_Reference Established Baseline (Photo & Data) Certified_TAM_Panel->Baseline_Reference provides LPI_Process Liquid Penetrant Inspection Process Daily_Check Daily System Performance Check LPI_Process->Daily_Check is monitored by Baseline_Reference->Daily_Check is used for Consistent_Results Consistent & Reliable NDT Results Daily_Check->Consistent_Results ensures Start Start of Shift Clean_Panel Clean Certified TAM Panel Start->Clean_Panel Process_Panel Process Panel with In-Use Materials Clean_Panel->Process_Panel Inspect_Panel Inspect Panel Indications Process_Panel->Inspect_Panel Compare Compare to Certified Baseline Photo/Data Inspect_Panel->Compare Pass System OK: Proceed with Part Inspection Compare->Pass Match Fail System Failure: Investigate & Correct Compare->Fail No Match End End Pass->End Fail->End

References

A Comparative Guide to Auditing Penetrant Inspection Systems: The Role of the 146040 Panel

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing penetrant inspection systems, ensuring the day-to-day consistency and reliability of these systems is paramount for accurate flaw detection. This guide provides a comprehensive comparison of the industry-standard 146040 (TAM/PSM-5) panel against other known defect standards, offering insights into their specific applications, characteristics, and the experimental protocols for their use.

Penetrant inspection is a widely used non-destructive testing (NDT) method for detecting surface-breaking discontinuities in non-porous materials.[1][2] The reliability of this method hinges on the consistent performance of the entire penetrant processing system, including the penetrant, emulsifier, developer, and wash steps.[3] To monitor this, known defect standards are employed for daily system performance checks. Among the most prevalent is the 146040 panel, also known as the TAM (Test and Monitor) or PSM-5 (Penetrant System Monitoring) panel.[3][4][5]

The 146040 Panel: A Tool for System Performance Monitoring

The 146040 panel, based on a Pratt & Whitney drawing, is a stainless steel plate, typically 4x6 inches, with a hard chrome-plated strip on one side.[4][6] This strip contains five "starburst" crack patterns of varying sizes.[3][6] The remainder of the panel often features a grit-blasted surface to assess the washability of the penetrant.[4][6] It is crucial to understand that the 146040 panel is not designed to measure the sensitivity of a penetrant.[6][7] Instead, its primary function is to serve as a daily check to ensure the consistency of the penetrant processing line.[7] Any deviation from the established baseline number and appearance of the starburst indications signals a potential issue with the system.[8]

Several manufacturers produce 146040 panels, including Sherwin, REL, Magnaflux, Hoffmann, and Five Star.[3][4][5][6] While all are based on the same Pratt & Whitney specification, no two panels are identical due to the nature of the manufacturing process.[9] Therefore, each panel must be baselined for the specific penetrant system it will be used to monitor.[8]

Alternative Known Defect Standards: NiCr Panels for Sensitivity Comparison

While the 146040 panel is ideal for monitoring system performance, other known defect standards are available for different purposes, most notably for comparing penetrant sensitivity. Nickel-Chromium (NiCr) test panels are a prime example.[10][11][12] These panels, often supplied in pairs, feature fine, induced cracks in a nickel-chrome plating on a brass substrate.[11][12] They are designed to compare the performance of in-use penetrants against fresh, unused penetrant to detect any degradation in sensitivity.[10][11]

Comparative Analysis: 146040 Panel vs. NiCr Panel

The following table summarizes the key differences between the 146040 panel and the NiCr panel:

Feature146040 (TAM/PSM-5) PanelNiCr Test Panel
Primary Application Daily penetrant system performance monitoringPenetrant sensitivity comparison and degradation check[10][11]
Defect Type Five "starburst" crack patterns of varying sizesFine, linear cracks of a specific depth (e.g., 20 microns)[11][12]
Purpose of Test To ensure the consistency of the entire processing line (penetrant, emulsifier, developer, wash)[3]To compare the performance of in-use penetrant against new penetrant[10][11]
Output Consistent number and appearance of indications compared to a baselineComparison of the number and brightness of indications between two panels
Industry Standards Pratt & Whitney TAM 146040, ASTM E1417, MIL-STD-6866[5][6]ISO 3452-3 Type 1[11]
Material Stainless steel with chrome plating[4][6]Brass with nickel-chrome plating[11][12]
Key Characteristic Robust and designed for frequent use in a production environmentPaired panels with near-identical crack patterns for direct comparison[11][12]

Experimental Protocol: Daily System Performance Check using a 146040 Panel

The following protocol outlines the general steps for conducting a daily system performance check as required by standards such as ASTM E1417 and Nadcap.[8][13][14]

Objective: To verify the consistent performance of the liquid penetrant inspection system.

Materials:

  • Designated 146040 "working" panel for the specific penetrant line.

  • All in-use penetrant processing materials (penetrant, emulsifier, developer).

  • Standard processing equipment (application, wash, drying, and inspection stations).

  • Baseline photograph or record of the expected indications on the working panel for the specific system.

Procedure:

  • Pre-cleaning: Ensure the 146040 panel is clean and dry before processing.

  • Penetrant Application: Apply the in-use penetrant to the panel in the same manner as production parts.

  • Dwell Time: Allow the penetrant to dwell for the minimum specified time for the process.

  • Excess Penetrant Removal: Remove the excess penetrant using the standard production process (e.g., water wash, emulsifier, solvent wipe).

  • Drying: Dry the panel using the standard production drying method.

  • Developer Application: Apply the in-use developer to the panel as you would for production parts.

  • Developing Time: Allow the standard developing time.

  • Inspection: Inspect the panel under the appropriate lighting conditions (white light for visible dye, UV-A light for fluorescent dye).

  • Evaluation: Compare the number and appearance (size, brightness) of the starburst indications to the established baseline for that specific panel and system. The grit-blasted portion of the panel should also be examined for any excessive background fluorescence or residue, which could indicate a problem with the wash process.

  • Record Keeping: Document the results of the daily check.

  • Action on Deviation: If the observed indications deviate from the baseline, investigate the cause and take corrective action before processing any production parts.[8]

Logical Workflow for Auditing a Penetrant Inspection System

The following diagram illustrates the decision-making process involved in the daily audit of a penetrant inspection system using a 146040 panel.

G cluster_0 Daily System Performance Check start Start Daily Check process_panel Process 146040 Panel (In-Use Materials & Standard Procedure) start->process_panel inspect_panel Inspect Panel (Appropriate Lighting) process_panel->inspect_panel compare_baseline Compare Indications to Established Baseline inspect_panel->compare_baseline pass System OK Proceed with Production compare_baseline->pass Indications Match fail System Deviation Detected compare_baseline->fail Indications Deviate end_ok End pass->end_ok investigate Investigate Cause (Materials, Equipment, Process) fail->investigate corrective_action Implement Corrective Action investigate->corrective_action re_run_check Re-run System Check corrective_action->re_run_check re_run_check->pass Pass end_fail Halt Production Further Investigation Required re_run_check->end_fail Fail

Caption: Daily audit workflow for a penetrant inspection system.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.